Product packaging for Cefoperazone Dihydrate(Cat. No.:CAS No. 113826-44-1)

Cefoperazone Dihydrate

Cat. No.: B1353751
CAS No.: 113826-44-1
M. Wt: 681.7 g/mol
InChI Key: OMYIZCZQILAOGB-BYLXUVCXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefoperazone is a semi-synthetic parenteral cephalosporin with a tetrazolyl moiety that confers beta-lactamase resistance. It has a role as an antibacterial drug.
Cefoperazone is a semisynthetic broad-spectrum cephalosporin proposed to be effective against Pseudomonas infections. It is a third-generation antiobiotic agent and it is used in the treatment of various bacterial infections caused by susceptible organisms in the body, including respiratory tract infections, peritonitis, skin infections, endometritis, and bacterial septicemia. While its clinical use has been discontinued in the U.S., cefoperazone is available in several European countries most commonly under the product name, Sulperazon.
Cefoperazone is a Cephalosporin Antibacterial.
Cefoperazone is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefoperazone binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Semisynthetic broad-spectrum cephalosporin with a tetrazolyl moiety that is resistant to beta-lactamase. It may be used to treat Pseudomonas infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31N9O10S2 B1353751 Cefoperazone Dihydrate CAS No. 113826-44-1

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O8S2.2H2O/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);2*1H2/t15-,16-,22-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYIZCZQILAOGB-BYLXUVCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N9O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423565
Record name Cefoperazone dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113826-44-1
Record name Cefoperazone dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113826441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefoperazone dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefoperazone dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cefoperazone Dihydrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4ABU378WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cefoperazone Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefoperazone is a third-generation, semi-synthetic, broad-spectrum cephalosporin antibiotic.[1][2] It is noted for its efficacy against a wide range of bacteria, including Pseudomonas aeruginosa.[1][3] Chemically designated as (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, its dihydrate form is a stable crystalline solid used in pharmaceutical formulations.[4] This technical guide provides a comprehensive overview of the synthetic pathways and analytical characterization of Cefoperazone Dihydrate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white crystalline powder. Its fundamental properties are summarized below.

PropertyValueReferences
IUPAC Name (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate[4]
Molecular Formula C₂₅H₂₇N₉O₈S₂ · 2H₂O[4][5][6]
Molecular Weight 681.70 g/mol [4][5]
CAS Number 113826-44-1[4][5][6]

Synthesis of this compound

The synthesis of Cefoperazone is a multi-step process that involves the coupling of a complex acyl side chain with the core cephalosporin nucleus, followed by salt formation and crystallization to yield the dihydrate form. The overall yield for the final coupling and crystallization steps has been reported to be around 58.3%.[7]

G cluster_0 Step 1: Nucleus Formation cluster_1 Step 2: Side Chain Activation A 7-ACA (7-aminocephalosporanic acid) I1 7-TMCA Hydrochloride (Cephalosporin Nucleus) A->I1 Electrophilic Substitution B 1-Methyl-5-mercapto- 1,2,3,4-tetrazole B->I1 C HO-EPCP (D(-)-α-(4-ethyl-2,3-dioxopiperazine- l-carboxamido)-p-hydroxy phenylacetic acid) I2 HO-EPCP Chloride (Acyl Side Chain) C->I2 Chlorination D Chlorinating Agent (e.g., Phosphorus oxychloride) D->I2 E Sodium Bicarbonate (or other sodium salt) P This compound (Final Product) E->P F Water / Acetone F->P I3 Cefoperazone Acid I1->I3 Step 3: N-Acylation (Coupling) I2->I3 I3->P Step 4: Salt Formation & Crystallization

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

A representative, multi-step synthesis protocol is outlined below, based on established chemical literature.[7][8]

Step 1: Synthesis of 7-amino-3-[5-(1-methyl-1,2,3,4-tetrazolyl)thiomethyl]ceph-3-em-4-carboxylic acid hydrochloride (7-TMCA)

  • 7-aminocephalosporanic acid (7-ACA) and 1-methyl-5-mercapto-1,2,3,4-tetrazole are reacted in the presence of a boron trifluoride-acetonitrile complex as a catalyst.[8]

  • The reaction proceeds via electrophilic substitution at the C-3 acetoxy group of 7-ACA.

  • Following the reaction, the product (7-TMCA hydrochloride) is precipitated and isolated.

Step 2: Synthesis of the Acyl Side Chain Chloride (HO-EPCP Chloride)

  • D(-)-α-(4-ethyl-2,3-dioxopiperazine-l-carboxamido)-p-hydroxy phenylacetic acid (HO-EPCP) is reacted with a chlorinating agent, such as triphosgene or phosphorus oxychloride, in a suitable solvent system (e.g., dimethylacetamide and dichloromethane).[7][8]

  • This reaction converts the carboxylic acid of the side chain precursor into a more reactive acid chloride, activating it for the subsequent coupling step.

Step 3: N-Acylation to Form Cefoperazone Acid

  • The 7-TMCA hydrochloride from Step 1 is dissolved and its amino and carboxyl groups are protected, often using an agent like trimethylchlorosilane.[8]

  • The protected 7-TMCA is then reacted with the HO-EPCP chloride from Step 2 in a mixed solvent system (e.g., dichloromethane-water).[8]

  • The reaction is an N-acylation (condensation) that couples the side chain to the amino group at the 7-position of the cephalosporin nucleus.

  • After the reaction is complete, the pH is adjusted with an acid, and the resulting Cefoperazone acid is crystallized and isolated.[8]

Step 4: Salt Formation and Crystallization to this compound

  • Cefoperazone acid is dissolved in a solvent such as acetone.[9]

  • An aqueous solution of a sodium salt, typically sodium bicarbonate, is added to the solution to form the sodium salt of Cefoperazone, with the pH adjusted to approximately 6.5-7.0.[9][10]

  • The dihydrate is then crystallized from the aqueous acetone solution. The process involves the controlled addition of more acetone to reduce the water content, inducing crystallization.[10]

  • The resulting white crystalline solid is collected by filtration, washed, and dried under vacuum to yield this compound.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. Key methods include chromatography, spectroscopy, and thermal analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the potency (assay) and purity of Cefoperazone.

G A Sample Preparation (Dissolve in Mobile Phase) B Pump Injector Column (C18) UV Detector A->B:inj C Data Acquisition (Chromatogram) B:det->C D Analysis (Peak Integration, Quantification) C->D E Report (Assay, Purity) D->E

Caption: Standard analytical workflow for HPLC analysis.

Experimental Protocol: HPLC Assay (USP Method) The following protocol is adapted from the United States Pharmacopeia (USP) monograph for Cefoperazone Sodium.[11]

  • Mobile Phase Preparation: A mixture of water, acetonitrile, 1 N acetic acid, and a triethylamine/acetic acid buffer solution is prepared in a ratio of approximately 876:120:2.8:1.2. The final solution is filtered and degassed.[11]

  • Standard Preparation: An accurately weighed quantity of USP this compound Reference Standard is dissolved in the Mobile Phase to obtain a known concentration of about 0.16 mg/mL.[11]

  • Assay Preparation: An accurately weighed quantity of the Cefoperazone sample is dissolved in the Mobile Phase to achieve a similar concentration.[11]

  • Chromatographic System:

    • Instrument: A liquid chromatograph equipped with a UV detector set to 254 nm.[11]

    • Column: 4.0-mm × 30-cm; packing L1 (octadecyl silane chemically bonded to porous silica).[11]

    • Flow Rate: Approximately 2.0 mL per minute.[11]

  • Procedure: Equal volumes (about 10 µL) of the Standard and Assay preparations are injected into the chromatograph. The peak responses are recorded and used to calculate the quantity of cefoperazone.[11]

HPLC Method Parameters and Performance Data

ParameterMethod 1Method 2Method 3
Column SS Wakosil II- C18 (250 x 4.6 mm, 5 µm)ODS C18 (150 x 4.6 mm, 5 µm)Reversed-phase (250 x 4.6 mm; 5 µm)
Mobile Phase Phosphate buffer (pH 6.8):Methanol (3:1 v/v)KH₂PO₄ solution:Acetonitrile (80:20 v/v)Phosphate buffer (pH 3.2):Acetonitrile (83:17 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection λ 254 nm230 nm210 nm
Retention Time 2.6 minNot Specified10.22 min
Linearity Range 0.4 - 100 µg/mLNot Specified2.5 - 250 µg/mL
LOD 0.2 µg/mL4.04 µg/mL5 µg/mL (LLOQ)
LOQ 0.4 µg/mL12.24 µg/mL5 µg/mL (LLOQ)
Reference [12][13][14]
Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the characteristic functional groups present in the Cefoperazone molecule, confirming its chemical structure.

Experimental Protocol: FT-IR

  • A small amount of the this compound sample is mixed with potassium bromide (KBr) powder.

  • The mixture is compressed into a thin, transparent pellet.

  • The pellet is placed in an FT-IR spectrometer, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

Characteristic FT-IR Absorption Peaks

Wavenumber (cm⁻¹)AssignmentReference
~3279N-H / O-H stretching[15]
~1781β-lactam C=O stretching[15]
~1715Amide C=O stretching[16]
~1701Carboxylic acid C=O stretching[15]
~1632Amide C=O stretching[15]
~1551-1582C=C aromatic ring stretching[15]
~1248C-O stretching[15]
Thermal and Crystallographic Analysis

Differential Scanning Calorimetry (DSC) DSC is employed to study the thermal behavior of Cefoperazone, such as its melting point and decomposition temperature.

Experimental Protocol: DSC

  • A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is heated at a constant rate (e.g., 5°C/min) over a specified temperature range (e.g., 25–180°C or higher).[17]

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

Thermal Data

ParameterValueReference
Decomposition Temperature ~247.5 °C (for a related sodium compound)[15]
Melting Point/Range 169-171 °C[18]

Powder X-ray Diffraction (PXRD) PXRD is a powerful technique for analyzing the crystalline nature of the material. It provides a unique fingerprint for a specific crystal form and can distinguish between crystalline and amorphous solids.

Experimental Protocol: PXRD

  • A small amount of the powdered sample is packed into a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam (typically CuKα).[17]

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The scan is typically performed over a range of 2–45° (2θ) at a scan rate of 1°/min.[17]

Characteristic PXRD Peaks for a Crystalline Form of Cefoperazone Sodium

Diffraction Angle (2θ)
10.25° ± 0.2
14.40° ± 0.2
18.51° ± 0.2
23.14° ± 0.2
29.10° ± 0.2
33.25° ± 0.2
38.45° ± 0.2
Data from a patent for a specific crystalline form of Cefoperazone Sodium.[15]

Mechanism of Action

For context in drug development, understanding the mechanism of action is crucial. Cefoperazone, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.

G A Cefoperazone B Penicillin-Binding Proteins (PBPs) A->B Binds to C Transpeptidation Step (Cell Wall Cross-linking) A->C Inhibits B->C Catalyzes B->C D Peptidoglycan Synthesis C->D Final step of E Bacterial Cell Wall Integrity Compromised C->E Inhibition leads to D->E F Cell Lysis & Bacterial Death E->F

Caption: Mechanism of action of Cefoperazone.

The primary mechanism involves the inhibition of the final transpeptidation step in peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.[1][2] Cefoperazone binds to and inactivates penicillin-binding proteins (PBPs), which are the enzymes responsible for this cross-linking process.[1] This disruption leads to a weakened cell wall and subsequent cell lysis, resulting in bacterial death.[2]

References

Unraveling the Solid-State Landscape of Cefoperazone: A Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – A comprehensive technical guide has been compiled to elucidate the crystal structure and polymorphic behavior of Cefoperazone, a third-generation cephalosporin antibiotic. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the known crystalline forms of Cefoperazone Sodium, offering critical data for formulation development, quality control, and regulatory affairs. While the primary focus of this guide is on the sodium salt, which is the pharmaceutically relevant form, it addresses the existing literature on Cefoperazone's solid-state properties.

Cefoperazone's efficacy and stability are intrinsically linked to its solid-state characteristics. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, bioavailability, and manufacturability. Understanding and controlling these forms is paramount in pharmaceutical development. This guide summarizes the key crystallographic and thermal analysis data for the known polymorphs of Cefoperazone Sodium, designated as Form A, Form B, and a recently identified crystalline form.

Crystallographic Data of Cefoperazone Sodium Polymorphs

The crystallographic parameters for the identified polymorphs of Cefoperazone Sodium have been determined primarily through Powder X-ray Diffraction (PXRD). The key data, including 2θ values, d-spacing, and relative intensities, are summarized below.

Polymorph Crystal System Space Group Key PXRD Peaks (2θ) and Relative Intensities (I/I₀)
Form A TriclinicP-1 or P114.36° (100), 3.32° (86), 19.82° (62), 20.40° (54), 21.52° (54), 17.96° (46), 7.52° (44), 13.94° (42)[1]
Form B MonoclinicP2 or P2₁10.44° (100), 20.86° (58), 16.20° (48), 14.46° (44), 19.28° (38), 18.96° (34), 22.58° (34), 22.26° (32)[1]
New Crystalline Form Not SpecifiedNot Specified10.25° (±0.2°), 14.40° (±0.2°), 18.51° (±0.2°), 23.14° (±0.2°), 29.10° (±0.2°), 33.25° (±0.2°), 38.45° (±0.2°)[2]

Unit Cell Parameters of Cefoperazone Sodium Polymorphs

Indexing of the powder diffraction patterns has provided the following unit cell parameters for Form A and Form B of Cefoperazone Sodium.

Polymorph a (Å) b (Å) c (Å) α (°) β (°) γ (°) Volume (ų)
Form A 12.3317.2620.1189.45103.2196.524123.79
Form B 10.2120.3529.8890.0090.0090.006204.31

Data sourced from a study by Xue et al. on the relationship between the crystal form of Cefoperazone Sodium and its stability.[1]

Experimental Protocols

The characterization of Cefoperazone Sodium polymorphs relies on a suite of analytical techniques. The detailed methodologies employed in the cited literature are crucial for reproducible research and are outlined below.

Powder X-ray Diffraction (PXRD)
  • Objective: To identify crystalline phases and determine crystallographic parameters.

  • Instrumentation: A powder X-ray diffractometer (e.g., Rigaku D/max-2200) equipped with a CuKα radiation source is typically used.[1]

  • Sample Preparation: The powdered sample is packed into a sample holder.

  • Data Collection:

    • Voltage and Current: 40 kV and 40 mA.[1]

    • Slits: Divergence slit (DS) and scatter slit (SS) at 1/2°, receiving slit (RS) at 0.15 mm.[1]

    • Scan Range (2θ): Typically from 2° to 45°.[1]

    • Scan Rate: 1°/min.[1]

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks (2θ values) and their relative intensities. Indexing software (e.g., DICVOL91, TREOR90) can be used to determine unit cell parameters from high-resolution data.[1]

experimental_workflow_pxrd cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_results Data Interpretation Sample Cefoperazone Sodium Powder Instrument Powder X-ray Diffractometer Sample->Instrument DataCollection Data Collection (2θ Scan) Instrument->DataCollection Pattern Diffraction Pattern DataCollection->Pattern PeakAnalysis Peak Analysis (2θ, Intensity) Pattern->PeakAnalysis Indexing Unit Cell Determination Pattern->Indexing PolymorphID Polymorph Identification PeakAnalysis->PolymorphID Indexing->PolymorphID

PXRD Experimental Workflow for Polymorph Characterization.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To investigate the thermal properties of the polymorphs, such as melting points, decomposition temperatures, and solvent/water content.

  • Instrumentation:

    • DSC: Differential Scanning Calorimeter.

    • TGA: Thermogravimetric Analyzer.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into an aluminum pan.

  • DSC Method:

    • Heating Rate: A controlled heating rate, for example, 5°C/min, is applied.[1]

    • Temperature Range: The sample is heated over a relevant temperature range, such as 25°C to 180°C.[1]

    • Atmosphere: An inert atmosphere, such as nitrogen, is maintained.

  • TGA Method:

    • Heating Rate: A controlled heating rate, for instance, 5°C/min, is used.[1]

    • Temperature Range: The sample is heated over a specified range, for example, 25°C to 180°C.[1]

    • Atmosphere: An inert atmosphere is typically used.

  • Data Analysis:

    • DSC thermograms reveal endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization) events.

    • TGA curves show weight loss as a function of temperature, indicating desolvation or decomposition.

experimental_workflow_thermal cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample Cefoperazone Sodium Powder DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA DSC_Thermogram DSC Thermogram (Endo/Exotherms) DSC->DSC_Thermogram TGA_Curve TGA Curve (Weight Loss) TGA->TGA_Curve ThermalProperties Thermal Properties (Melting, Decomposition) DSC_Thermogram->ThermalProperties TGA_Curve->ThermalProperties

Thermal Analysis Workflow for Polymorph Characterization.

Polymorphic Relationship and Stability

The relationship between different polymorphs is critical for understanding their relative stability and potential for interconversion. The study by Xue et al. suggests that Form A and Form B of Cefoperazone Sodium are distinct crystalline entities with different crystal systems and cell parameters.[1] Their relative stability and the kinetics of their interconversion can be influenced by factors such as temperature, humidity, and solvent systems.

polymorphic_relationship FormA Cefoperazone Sodium Form A Solution Solution FormA->Solution Dissolution FormB Cefoperazone Sodium Form B FormB->FormA Solvent-mediated transformation FormB->Solution Dissolution Amorphous Amorphous Cefoperazone Sodium Amorphous->FormA Crystallization Amorphous->FormB Crystallization Amorphous->Solution Dissolution Solution->FormA Crystallization Solution->FormB Crystallization Solution->Amorphous Lyophilization/ Rapid Precipitation

References

In Vitro Antibacterial Spectrum of Cefoperazone Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefoperazone Dihydrate. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of workflows and mechanisms of action to support research and development efforts in the field of antimicrobial agents.

Mechanism of Action

Cefoperazone is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, Cefoperazone binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. The inhibition of PBPs leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

cluster_0 Bacterial Cell Cefoperazone Cefoperazone PBP Penicillin-Binding Proteins (PBPs) Cefoperazone->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan CellWall Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis

Caption: Cefoperazone's Mechanism of Action.

In Vitro Antibacterial Spectrum

Cefoperazone demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Cefoperazone against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria
OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus--12.5-
Staphylococcus epidermidis--3.13-
Enterococcus faecalis--50-

Data for the table above is based on a study where the inoculum size was 10(6) CFU/ml.[1]

Gram-Negative Bacteria
OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli247<0.0625 to >641>64
Klebsiella pneumoniae (ESBL-producing)58-64>64
Proteus mirabilis--0.78-
Proteus vulgaris--0.78-
Pseudomonas aeruginosa--12.5-
Pseudomonas aeruginosa (Carbapenem-resistant)21->64>64
Enterobacter spp.--3.13-
Citrobacter spp.--12.5-
Acinetobacter spp.--0.78-
Acinetobacter baumannii (Carbapenem-resistant)20->64>64
Serratia marcescens--25-

Data for the table above is compiled from multiple sources.[1][2][3][4]

Experimental Protocols for Susceptibility Testing

The following are detailed methodologies for determining the in vitro antibacterial susceptibility of this compound, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213, Pseudomonas aeruginosa ATCC® 27853)

Procedure:

  • Preparation of Cefoperazone Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by CLSI.

  • Serial Dilution: Perform serial twofold dilutions of the Cefoperazone stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies of similar morphology in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Cefoperazone that completely inhibits visible growth of the organism as detected by the unaided eye.

start Start prep_cef Prepare Cefoperazone Stock Solution start->prep_cef serial_dil Perform Serial Dilutions in 96-well Plate prep_cef->serial_dil inoculate Inoculate Wells with Standardized Bacteria serial_dil->inoculate prep_inoc Prepare 0.5 McFarland Bacterial Inoculum prep_inoc->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end start Start prep_cef Prepare Cefoperazone Stock Solution start->prep_cef prep_plates Prepare Agar Plates with Serial Cefoperazone Dilutions prep_cef->prep_plates inoculate Spot Inoculate Plates with Standardized Bacteria prep_plates->inoculate prep_inoc Prepare 0.5 McFarland Bacterial Inoculum prep_inoc->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration plate with no growth) incubate->read_mic end End read_mic->end start Start prep_inoc Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoc inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoc->inoculate_plate apply_disk Apply 75 µg Cefoperazone Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret Interpret as Susceptible, Intermediate, or Resistant measure_zone->interpret end End interpret->end

References

Intrinsic resistance mechanisms to Cefoperazone Dihydrate in bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Intrinsic Resistance Mechanisms to Cefoperazone Dihydrate in Bacteria

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1][2] This is achieved through binding to and inactivating Penicillin-Binding Proteins (PBPs).[1][2] Despite its broad spectrum of activity, particularly against Pseudomonas aeruginosa, its efficacy is challenged by the emergence of bacterial resistance.[3][4]

Bacterial resistance can be broadly categorized as acquired or intrinsic.[5][6] Acquired resistance involves the acquisition of new genetic material or mutations, often under selective pressure.[5] Intrinsic resistance, the focus of this guide, refers to the natural, innate ability of a bacterial species to resist a particular antimicrobial agent, independent of previous antibiotic exposure or horizontal gene transfer.[6][7] This inherent insusceptibility is a major clinical challenge and is typically multifactorial.

This technical guide provides a detailed overview of the core intrinsic mechanisms that confer resistance to Cefoperazone in bacteria. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.

Core Mechanisms of Intrinsic Resistance

Bacteria employ several synergistic strategies to intrinsically resist Cefoperazone. These mechanisms either prevent the antibiotic from reaching its target, inactivate the drug, or modify the target itself.

Enzymatic Inactivation: The Role of β-Lactamases

The most prominent mechanism of resistance to β-lactam antibiotics is their enzymatic destruction by β-lactamases.[8] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[8]

  • Mechanism: β-lactamases can be chromosomally encoded, contributing to intrinsic resistance, or acquired via mobile genetic elements.[7][9] Cefoperazone is known to be susceptible to hydrolysis by certain types of β-lactamases, such as TEM-type enzymes.[3] However, it shows relative stability against Class I cephalosporinases and Class IV broad-spectrum β-lactamases.[3]

  • Overcoming the Challenge: The combination of Cefoperazone with a β-lactamase inhibitor, such as Sulbactam, is a common clinical strategy. Sulbactam itself has weak antibacterial activity but irreversibly binds to and inactivates many β-lactamases, thereby protecting Cefoperazone from degradation and restoring its efficacy.[9][10]

Reduced Cellular Permeability: The Outer Membrane Barrier

In Gram-negative bacteria, the outer membrane acts as a formidable permeability barrier, limiting the influx of many antibiotics, including Cefoperazone.[6][11]

  • Porin Channels: The passage of hydrophilic molecules like Cefoperazone across the outer membrane is primarily mediated by protein channels called porins.[1][11][12]

  • Resistance Mechanism: Intrinsic resistance is often associated with the low intrinsic permeability of the outer membrane. Furthermore, mutations that lead to the loss, reduced expression, or altered structure of porin channels can significantly decrease the uptake of Cefoperazone, leading to a notable increase in resistance.[13][14][15] The combination of reduced influx due to porin loss and enzymatic inactivation can result in high-level resistance.[16][17]

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

The ultimate targets for Cefoperazone are the PBPs involved in cell wall synthesis.[2] Modifications to these target proteins can prevent the antibiotic from binding effectively.

  • Mechanism: Intrinsic resistance, particularly in species like Enterococci, can be due to the presence of low-affinity PBPs. More commonly, resistance arises from mutations in the genes encoding essential PBPs, which alter the protein's structure and reduce its binding affinity for β-lactam antibiotics.[18][19] This allows cell wall synthesis to proceed even in the presence of the drug.

  • Cefoperazone Specificity: Cefoperazone exhibits a high binding affinity for specific PBPs, including PBP3, PBP1a, PBP2, and PBP1bs, which contributes to its potent activity against susceptible organisms.[4] Alterations in these specific PBPs are therefore a direct route to resistance.

Active Efflux Systems

Bacteria possess membrane-embedded efflux pumps that can recognize and actively extrude a wide range of toxic compounds, including antibiotics, from the cell.[7][20]

  • Mechanism: Efflux pumps, such as the AcrAB-TolC system in E. coli, are major contributors to intrinsic resistance.[7] These tripartite systems span both the inner and outer membranes of Gram-negative bacteria, capturing antibiotics from the periplasm or inner membrane and expelling them directly outside the cell.[21]

  • Synergistic Action: The efficacy of efflux pumps is greatly enhanced when combined with a low-permeability outer membrane.[20] This synergy ensures that the rate of antibiotic efflux exceeds the rate of influx, preventing the drug from reaching a sufficient concentration to inhibit its PBP targets.[13]

Synergistic Interactions and Quantitative Data

The intrinsic resistance of a bacterium to Cefoperazone is rarely due to a single mechanism. Instead, it is the result of a concerted interplay between reduced influx, enzymatic degradation, target modification, and active efflux.

G cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane / Cytoplasm Cefoperazone Cefoperazone Porin Porin Channel Cefoperazone->Porin Influx Cef_Peri Cefoperazone Porin->Cef_Peri Porin->Cef_Peri Reduced Influx (Mutation/Loss) Efflux Efflux Pump (Outer) Efflux->Cefoperazone PBP PBP Target Cef_Peri->PBP Target Binding Efflux_Inner Efflux Pump (Inner) Cef_Peri->Efflux_Inner Efflux BetaLactamase β-Lactamase BetaLactamase->Cef_Peri Enzymatic Degradation PBP->Cef_Peri Reduced Affinity (Target Modification) PBP->PBP Inhibition Efflux_Inner->Efflux

Caption: Interplay of intrinsic resistance mechanisms against Cefoperazone in Gram-negative bacteria.

Quantitative Data on Resistance

The impact of these resistance mechanisms can be quantified by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[22][23]

Table 1: Impact of Resistance Mechanisms on Cefoperazone MIC in Klebsiella pneumoniae

Strain CharacteristicResistance MechanismCefoperazone MIC (µg/mL)Cefoperazone/Sulbactam MIC (µg/mL)
Susceptible (Parent Strain)-44
Porin-Deficient MutantReduced Permeability (Loss of 39-kDa OMP)≥16 (≥4-fold increase)16
Plasmid RP4 (TEM-2)β-Lactamase Production>25632
Porin-Deficient + Plasmid RP4Reduced Permeability + β-Lactamase>256128 (4-fold increase vs. β-Lactamase alone)
Data derived from a study on isogenic K. pneumoniae strains, highlighting the synergistic effect of coexisting resistance mechanisms.[16]

Table 2: Cefoperazone Activity Against Carbapenem-Resistant Clinical Isolates

OrganismDrugMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Acinetobacter baumannii Cefoperazone16 to >256256>256
(n=15)Cefoperazone/Sulbactam (2:1)4/2 to >256/12832/16128/64
Pseudomonas aeruginosa Cefoperazone8 to >256128>256
(n=21)Cefoperazone/Sulbactam (2:1)8/4 to >256/128128/64>256/128
Data demonstrates the high-level resistance to Cefoperazone in multidrug-resistant clinical isolates and the enhanced activity when combined with Sulbactam, particularly against A. baumannii.[24]

Experimental Protocols for Resistance Analysis

Investigating the specific mechanisms of resistance in a bacterial isolate requires a systematic approach involving several key experiments.

G start Bacterial Isolate with Suspected Resistance mic 1. Determine MIC (Cefoperazone +/- Sulbactam) start->mic check_mic Is MIC Elevated? mic->check_mic check_sulbactam Does Sulbactam Restore Susceptibility? check_mic->check_sulbactam Yes susceptible Isolate is Susceptible check_mic->susceptible No bl_assay 2. Perform β-Lactamase Activity Assay check_sulbactam->bl_assay Yes omp_analysis 3. Analyze Outer Membrane Protein (OMP) Profile check_sulbactam->omp_analysis No / Partially res_bl Resistance likely due to β-Lactamase Production bl_assay->res_bl pbp_analysis 4. PBP Binding Affinity and/or Gene Sequencing omp_analysis->pbp_analysis res_perm Resistance likely involves Reduced Permeability omp_analysis->res_perm efflux_analysis 5. Efflux Pump Gene Expression Analysis (e.g., qRT-PCR) pbp_analysis->efflux_analysis res_pbp Resistance likely involves Target Modification pbp_analysis->res_pbp res_efflux Resistance likely involves Efflux Pump Overexpression efflux_analysis->res_efflux

Caption: Experimental workflow for characterizing Cefoperazone resistance mechanisms.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the standard broth microdilution method.[22][23][25]

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or buffer) at a high concentration (e.g., 1024 µg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Cefoperazone stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL). Leave a well for a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculum Preparation: Culture the bacterial isolate overnight. Dilute the culture in CAMHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate (except the sterility control).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Cefoperazone at which there is no visible turbidity (growth).[23] The growth control well should be turbid, and the sterility control well should be clear.

Protocol: β-Lactamase Activity Assay

This colorimetric assay uses the chromogenic cephalosporin Nitrocefin, which changes color from yellow to red upon hydrolysis by a β-lactamase.[26]

G start Prepare Bacterial Lysate (e.g., by sonication) plate Add Lysate, Positive Control, and Standards to 96-well plate start->plate add_reagent Add Reaction Mix to all wells plate->add_reagent reagent Prepare Reaction Mix (Assay Buffer + Nitrocefin Substrate) reagent->add_reagent incubate Incubate at RT (e.g., 30-60 min) Protected from light add_reagent->incubate read Measure Absorbance at 490 nm (Kinetic or Endpoint) incubate->read calculate Calculate β-Lactamase Activity (relative to standard curve) read->calculate

Caption: Workflow for a colorimetric β-lactamase activity assay using Nitrocefin.

  • Sample Preparation: Grow bacteria to mid-log phase. Pellet the cells by centrifugation and resuspend in assay buffer. Prepare a cell lysate using physical methods like sonication on ice. Centrifuge to pellet cell debris and collect the supernatant containing the enzymes.

  • Assay Setup: In a 96-well plate, add the prepared cell lysate to sample wells. Also include a positive control (purified β-lactamase) and a negative control (assay buffer).[26]

  • Reaction Initiation: Prepare a reaction mix containing assay buffer and Nitrocefin substrate. Add this mix to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader. Measure the change in absorbance at 490 nm over time (kinetic assay) or after a fixed incubation period at room temperature (endpoint assay).

  • Data Analysis: The rate of color change is directly proportional to the β-lactamase activity in the sample. Quantify the activity by comparing the results to a standard curve generated with known concentrations of hydrolyzed Nitrocefin.[26]

Protocol: Outer Membrane Porin (OMP) Profile Analysis

This protocol allows for the visualization of major OMPs by SDS-PAGE to identify loss or reduced expression.

  • OMP Extraction: Grow bacterial cultures to the same optical density. Harvest cells by centrifugation. Perform a sarcosinate extraction: lyse the cells and solubilize the inner membrane with a detergent like Sarkosyl, leaving the outer membrane proteins intact. Pellet the OMPs by ultracentrifugation.

  • Protein Quantification: Resuspend the OMP pellet in buffer and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

  • SDS-PAGE: Denature equal amounts of total OMP from the test and control (susceptible) strains in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Analysis: Stain the gel with Coomassie Brilliant Blue or a similar stain. Compare the protein band patterns between the resistant isolate and the susceptible control. A missing or significantly fainter band in the resistant strain's lane, corresponding to the molecular weight of a known porin, suggests loss or reduced expression.

Protocol: Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to measure the affinity of Cefoperazone for PBPs.[27][28]

  • Membrane Preparation: Grow bacteria and harvest cells. Lyse the cells and isolate the cell membrane fraction, which contains the PBPs, through differential centrifugation.

  • Competitive Binding: Aliquot the membrane preparation. Incubate separate aliquots with increasing concentrations of unlabeled Cefoperazone for a set time to allow binding to the PBPs.

  • Labeling: Add a fixed, saturating concentration of a labeled β-lactam, such as Bocillin-FL (a fluorescent penicillin derivative), to all aliquots.[27] Incubate to allow the labeled compound to bind to any PBPs not occupied by Cefoperazone.

  • Detection: Stop the reaction and separate the proteins by SDS-PAGE.

  • Analysis: Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of a fluorescent PBP band will be inversely proportional to the amount of Cefoperazone that bound to it. By quantifying the band intensity at different Cefoperazone concentrations, one can calculate the IC₅₀ (the concentration of Cefoperazone required to block 50% of Bocillin-FL binding), which is a measure of binding affinity.[28]

Conclusion

Intrinsic resistance to Cefoperazone is a complex and multifactorial phenomenon rooted in the fundamental biology of the bacterial cell. The primary mechanisms—enzymatic degradation by β-lactamases, reduced permeability via porin modification, altered PBP targets, and active efflux—often work in concert to create a formidable barrier to the antibiotic's action. A thorough understanding of these core mechanisms, facilitated by the robust experimental protocols outlined in this guide, is critical for the effective clinical use of Cefoperazone, the development of novel antibiotic adjuvants, and the design of next-generation antimicrobial agents capable of evading these ancient and effective defense systems.

References

Cefoperazone Dihydrate chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical properties of Cefoperazone Dihydrate, a semisynthetic broad-spectrum cephalosporin antibiotic. The data presented is intended for professionals engaged in research and development within the pharmaceutical and biomedical fields.

Chemical Identity and Properties

This compound is the hydrated form of Cefoperazone, an antimicrobial β-lactamase inhibitor.[1][2] It is utilized as a pharmaceutical primary standard for various quality tests and assays.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Chemical Formula C₂₅H₃₁N₉O₁₀S₂PubChem[3]
Molecular Weight 681.70 g/mol Simson Pharma Limited[4], Sigma-Aldrich
CAS Number 113826-44-1ChemicalBook[1][2], Simson Pharma Limited[4]
Empirical Formula (Hill Notation) C₂₅H₂₇N₉O₈S₂ · 2H₂OUSP Store[5], Sigma-Aldrich

Note on Experimental Protocols and Visualizations:

The scope of this document is to provide the specific chemical formula and molecular weight of this compound. As this pertains to fundamental chemical data rather than complex biological or chemical processes, detailed experimental protocols for its determination are not included. Similarly, signaling pathways or experimental workflow diagrams are not applicable to the presentation of this specific information.

References

Cefoperazone Dihydrate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, experimental testing protocols, and mechanism of action of Cefoperazone Dihydrate. The information is presented to support research, development, and quality control activities involving this third-generation cephalosporin antibiotic.

Chemical and Physical Properties

This compound is the hydrated form of Cefoperazone, a semisynthetic broad-spectrum antibiotic. Key identifying and physical properties are summarized below.

CAS Number: 113826-44-1[1]

Table 1: Chemical and Physical Data of this compound
PropertyValueSource(s)
Molecular Formula C₂₅H₂₇N₉O₈S₂ · 2H₂O[1]
Molecular Weight 681.70 g/mol [1]
Melting Point 169-171 °C
Solubility Soluble in water.[2]
pKa (predicted) ~2.6

Experimental Protocols

This section outlines the standard laboratory methodologies for determining the key chemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-4 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

    • The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded.

  • Data Analysis: The melting point is reported as a range from the onset to the clear point.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of this compound in water at a specified temperature.

Methodology:

  • Materials: this compound, distilled or deionized water, constant temperature shaker bath, analytical balance, filtration apparatus (e.g., syringe filters), and a validated analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a sealed flask.

    • The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, the suspension is allowed to settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as a previously developed RP-HPLC method.[2]

  • Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL).

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in this compound.

Methodology:

  • Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator.

  • Reagents: A standardized solution of a strong base (e.g., 0.1 M NaOH), a standardized solution of a strong acid (e.g., 0.1 M HCl), and a solution of this compound of known concentration in water.

  • Procedure:

    • The this compound solution is placed in a beaker and the initial pH is recorded.

    • The standardized base is added in small, precise increments using the automated titrator.

    • The pH of the solution is recorded after each addition of the titrant.

    • The titration is continued past the equivalence point.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefoperazone is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary target of Cefoperazone is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3][4] These enzymes are essential for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall. By binding to and inactivating PBPs, Cefoperazone prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[4]

G cluster_bacterium Bacterial Cell cefoperazone Cefoperazone pbp Penicillin-Binding Proteins (PBPs) cefoperazone->pbp Binds to cefoperazone->pbp peptidoglycan_synthesis Peptidoglycan Cross-linking pbp->peptidoglycan_synthesis Catalyzes pbp->peptidoglycan_synthesis Inhibits cell_wall Stable Cell Wall peptidoglycan_synthesis->cell_wall Leads to cell_lysis Cell Lysis peptidoglycan_synthesis->cell_lysis Disruption leads to

Caption: Cefoperazone's mechanism of action.

References

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of Cefoperazone Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic used parenterally for the treatment of a wide range of bacterial infections.[1][2][3] It is often formulated as Cefoperazone Dihydrate. Accurate and reliable quantification of Cefoperazone in pharmaceutical formulations is critical for ensuring product quality, stability, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, simple, and accurate method for this purpose.[1] This application note provides a detailed protocol for the development and validation of a robust, stability-indicating HPLC method for the quantification of this compound.

This compound is chemically described as (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate.[4] It is freely soluble in water and methanol.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to HPLC method development is presented in the table below.

PropertyValueReference
Chemical FormulaC₂₅H₂₇N₉O₈S₂ · 2H₂O[6]
Molecular Weight681.70 g/mol [4][6]
pKa~3.4[7]
UV Maximum (λmax)230 nm, 254 nm[1][8][9][10]
SolubilityFreely soluble in water, soluble in methanol, slightly soluble in ethanol.[5]

HPLC Method Development Workflow

The development of a robust HPLC method involves a systematic approach, starting from understanding the analyte's properties to method validation. The logical workflow for this compound HPLC method development is illustrated below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Lit_Review Literature Review & Physicochemical Properties Initial_Conditions Selection of Initial Chromatographic Conditions Lit_Review->Initial_Conditions Mobile_Phase Mobile Phase Optimization (pH, Organic Ratio) Initial_Conditions->Mobile_Phase Column_Selection Column Parameter Optimization Mobile_Phase->Column_Selection Detection_Params Detector Parameter Optimization Column_Selection->Detection_Params System_Suitability System Suitability Testing Detection_Params->System_Suitability Validation Method Validation (ICH Guidelines) System_Suitability->Validation Final_Method Finalized Analytical Method Validation->Final_Method Validation_Parameters Linearity Linearity Reliable_Method Reliable & Validated Analytical Method Linearity->Reliable_Method Accuracy Accuracy Accuracy->Reliable_Method Precision Precision Precision->Reliable_Method

References

Application Notes and Protocols for MIC Determination of Cefoperazone Dihydrate using Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values, providing quantitative results that can guide therapeutic decisions and support antimicrobial resistance surveillance.

These application notes provide a detailed protocol for determining the MIC of Cefoperazone Dihydrate using the broth microdilution method, in alignment with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Materials and Reagents

  • This compound reference powder

  • Sterile 96-well microtiter plates with lids

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water

  • Sterile saline (0.85% NaCl)

  • Bacterial cultures (test isolates and quality control strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile serological pipettes and multichannel pipettors

  • Sterile reagent reservoirs

  • Incubator (35 ± 2°C)

  • Vortex mixer

Experimental Protocols

Preparation of this compound Stock Solution

Cefoperazone sodium salt is soluble in water. The dihydrate form should also be dissolved in sterile deionized water to prepare a stock solution. It is crucial to account for the potency of the antibiotic powder when preparing the stock solution.

Formula for Stock Solution Preparation:

Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

Procedure:

  • Obtain the potency of the this compound powder from the manufacturer's certificate of analysis.

  • Calculate the required weight of the powder to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL).

  • Aseptically weigh the calculated amount of this compound powder.

  • Dissolve the powder in a small volume of sterile deionized water and then bring it to the final volume. For example, to prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg:

    • Weight = (10 mL * 1280 µg/mL) / 950 µg/mg = 13.47 mg

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • The stock solution can be stored in small aliquots at -70°C for a limited time, though fresh preparation is recommended.

Preparation of Bacterial Inoculum

The final inoculum density in each well should be approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

Procedure:

  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer to obtain an optical density at 625 nm of 0.08 to 0.13. This suspension will contain approximately 1-2 x 10^8 CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve the final desired inoculum concentration. A common dilution is 1:150, which results in a concentration of approximately 1 x 10^6 CFU/mL. A further 1:2 dilution will occur upon inoculation into the microtiter plate, yielding the final concentration of 5 x 10^5 CFU/mL.

Broth Microdilution Procedure

Procedure:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared this compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

  • Using a multichannel pipettor, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • The penultimate column should serve as a positive growth control (no antibiotic), and the final column as a sterility control (no bacteria).

  • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum (prepared to be twice the final desired concentration). This will bring the final volume in each well to 200 µL.

  • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, place the microtiter plate on a viewing stand.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC determination. This is achieved by testing standard, well-characterized bacterial strains with known MIC ranges.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

Data Presentation: Quality Control Ranges

The following table summarizes historical and related quality control data for Cefoperazone. It is critical for researchers to consult the most current versions of the CLSI M100 and EUCAST QC documents for the latest definitive MIC ranges, as these may be subject to change or removal.

QC StrainAntimicrobial AgentMethodAcceptable QC Range (µg/mL)Reference
Escherichia coli ATCC® 25922™CefoperazoneDisk Diffusion (30 µg)24-33 mm[1][2]
Staphylococcus aureus ATCC® 25923™CefoperazoneDisk Diffusion (30 µg)23-34 mm[1][2]
Escherichia coli ATCC® 25922™Mezlocillin (historical)MIC2-8[3]
Pseudomonas aeruginosa ATCC® 27853™Mezlocillin (historical)MIC8-32[3]
Staphylococcus aureus ATCC® 29213™Mezlocillin (historical)MIC1-4[3]

Note: The MIC QC ranges for Mezlocillin, a related beta-lactam, are provided for historical context as Cefoperazone-specific MIC ranges were not found in the publicly available documents. The disk diffusion ranges for Cefoperazone have been approved by CLSI.[1][2]

Mandatory Visualizations

Experimental Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_prep Prepare Cefoperazone Stock Solution serial_dilution Perform Serial Dilution of Cefoperazone stock_prep->serial_dilution inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation plate_prep Dispense CAMHB into 96-well plate plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually Read MIC incubation->read_mic qc_check Compare QC Strain MIC to Acceptable Range read_mic->qc_check

Caption: Broth microdilution workflow for Cefoperazone MIC determination.

Logical Relationship Diagram: MIC Interpretation

MIC_Interpretation start Observe Wells After Incubation growth_check Is there visible growth (turbidity)? start->growth_check no_growth No Growth (Clear) growth_check->no_growth No growth Growth (Turbid) growth_check->growth Yes mic_determination MIC is the lowest concentration in a clear well no_growth->mic_determination

Caption: Logic for determining the MIC value from a broth microdilution assay.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Cefoperazone Dihydrate by Disk Diffusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic. Determining the susceptibility of bacterial isolates to Cefoperazone is crucial for clinical diagnostics and drug development research. The disk diffusion method, also known as the Kirby-Bauer test, is a widely used technique for assessing the in vitro activity of antimicrobial agents against bacteria. This document provides a detailed protocol for performing antimicrobial susceptibility testing (AST) of Cefoperazone Dihydrate using the disk diffusion method.

Important Note on Interpretive Criteria: The Clinical and Laboratory Standards Institute (CLSI) has removed the breakpoints for Cefoperazone for many organisms, including Pseudomonas aeruginosa, in its recent M100 documents.[1] Similarly, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) does not currently list breakpoints for Cefoperazone. Therefore, the interpretive criteria presented in this document are based on historical data and should be used for research and informational purposes, with the understanding that they may not align with the most current clinical laboratory standards.

Principle of the Disk Diffusion Method

A standardized inoculum of a pure bacterial culture is swabbed uniformly across the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specified concentration of Cefoperazone (typically 30 µg or 75 µg) is then placed on the agar surface. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then compared to established interpretive criteria to categorize the organism as susceptible, intermediate, or resistant to Cefoperazone.

Materials and Reagents

  • This compound antimicrobial susceptibility testing disks (30 µg and/or 75 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Mueller-Hinton broth

  • Pure, overnight bacterial cultures of test organisms

  • Quality control (QC) strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 25923™

    • Pseudomonas aeruginosa ATCC® 27853™ (for Cefoperazone-Sulbactam)

    • Acinetobacter calcoaceticus subsp. anitratus ATCC® 43498™ (for Cefoperazone-Sulbactam)

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Sterile loops, pipettes, and other standard microbiology laboratory equipment

Experimental Protocols

Preparation of Mueller-Hinton Agar
  • Prepare MHA according to the manufacturer's instructions. The final pH of the medium should be between 7.2 and 7.4 at room temperature.

  • Sterilize the medium by autoclaving.

  • Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.

  • Allow the agar to solidify at room temperature.

  • Store the plates at 2-8°C. The surface of the agar should be dry before inoculation.

Inoculum Preparation
  • Select three to five well-isolated colonies of the same morphological type from a non-selective agar plate incubated for 18-24 hours.

  • Touch the top of each colony with a sterile loop or needle.

  • Transfer the growth to a tube containing sterile saline or Mueller-Hinton broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile diluent to decrease it. Visually compare the suspension to the 0.5 McFarland standard against a white background with contrasting black lines. This suspension will have a density of approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum should be used within 15 minutes of preparation.

Inoculation of the Agar Plate
  • Dip a sterile cotton swab into the adjusted inoculum suspension.

  • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.

Application of Cefoperazone Disks
  • Aseptically apply the Cefoperazone disk(s) to the surface of the inoculated agar plate.

  • Gently press each disk down to ensure complete contact with the agar surface.

  • Disks should be placed at least 24 mm apart from each other and from the edge of the plate.

  • Once applied, do not move the disks as the antibiotic begins to diffuse immediately.

Incubation
  • Invert the plates and place them in an incubator at 35 ± 2°C.

  • Incubate for 16-18 hours. For Staphylococcus spp., incubation for a full 24 hours may be necessary to detect some resistance mechanisms.

  • Incubation should be in ambient air.

Reading and Interpreting the Results
  • After incubation, measure the diameter of the zones of complete growth inhibition (including the diameter of the disk) to the nearest millimeter using calipers or a ruler.

  • Read the plates from the underside against a dark, non-reflective background.

  • Compare the measured zone diameters to the interpretive criteria in the tables below.

Data Presentation

Table 1: Historical Interpretive Zone Diameters for Cefoperazone (75 µg Disk)
Organism GroupDisk PotencySusceptible (mm)Intermediate (mm)Resistant (mm)Source and Year
Pseudomonas aeruginosa75 µg≥ 2116-20≤ 15CLSI M100-S20 (Removed)[1]
General Recommendation75 µg≥ 1815-17≤ 14Thornsberry et al. 1982

Note: These breakpoints are considered historical and are not present in the current CLSI M100 or EUCAST guidelines. Their use should be limited to research contexts with appropriate caveats.

Table 2: Quality Control Ranges for Cefoperazone Disks
Quality Control StrainATCC® NumberDisk PotencyZone Diameter Range (mm)
Escherichia coli2592230 µg24-33
Staphylococcus aureus2592330 µg23-34
Pseudomonas aeruginosa2785375/30 µg22-28
Acinetobacter calcoaceticus subsp. anitratus4349875/30 µg26-32

*For Cefoperazone-Sulbactam combination disk.

Note: Official CLSI quality control ranges for the 75 µg Cefoperazone disk for E. coli ATCC® 25922™ and S. aureus ATCC® 25923™ are not available in recent CLSI documents. Laboratories choosing to use this disk concentration should establish their own internal quality control ranges.

Special Considerations: Cefoperazone-Sulbactam

Sulbactam is a β-lactamase inhibitor that is often combined with Cefoperazone to broaden its spectrum of activity. For the disk diffusion testing of Cefoperazone-Sulbactam (e.g., 75/30 µg disks), historical guidance suggested that the interpretive zone size breakpoints for the 75 µg Cefoperazone disk could be used.[2] However, as the Cefoperazone breakpoints are no longer current, there are no official CLSI or EUCAST interpretive criteria for the combination disk.

For quality control of the Cefoperazone-Sulbactam disk, Acinetobacter calcoaceticus subsp. anitratus ATCC® 43498™ has been recommended to monitor the sulbactam component.[2] Commercially available quality control data also suggests ranges for P. aeruginosa ATCC® 27853™.

Visualization of Experimental Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis cluster_qc Quality Control prep_media Prepare Mueller-Hinton Agar inoculate Inoculate Agar Plate prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum prep_inoculum->inoculate apply_disk Apply Cefoperazone Disk inoculate->apply_disk incubate Incubate at 35°C for 16-18h apply_disk->incubate measure Measure Zone of Inhibition incubate->measure interpret Interpret Results measure->interpret qc_strains Test QC Strains Concurrently qc_validate Validate QC Results qc_strains->qc_validate Compare to established ranges qc_validate->interpret Ensures accuracy

Caption: Workflow for Cefoperazone Disk Diffusion Susceptibility Testing.

References

Application Note: Stability-Indicating HPLC Assay for Cefoperazone Dihydrate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

AN-CFP-001

Abstract

This application note details a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Cefoperazone Dihydrate in the presence of its degradation products. The method is proven to be simple, rapid, accurate, and specific, making it suitable for routine quality control and stability studies of this compound in bulk and pharmaceutical dosage forms. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating capability.

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[2] Stability testing is a critical component of the drug development process to ensure the safety, efficacy, and quality of the final product. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3][4][5] This note describes a robust RP-HPLC method for the analysis of Cefoperazone and its degradation products.

Experimental

Instrumentation

A liquid chromatograph equipped with a UV detector and a data acquisition system was used.

Chemicals and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (AR Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 7.5) : Methanol (77.5:22.5, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time Approximately 2.67 min

Protocols

Preparation of Mobile Phase

Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to obtain a 0.05 M solution. Adjust the pH to 7.5 using a suitable alkaline solution. Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the buffer and methanol in the ratio of 77.5:22.5 (v/v). Degas the mobile phase before use.

Preparation of Standard Solution

Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

Preparation of Sample Solution

Accurately weigh and dissolve a quantity of the sample containing the equivalent of this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

Forced Degradation Studies

Forced degradation of this compound was carried out under various stress conditions to demonstrate the specificity of the method. The following conditions were employed:

  • Acid Hydrolysis: A sample of this compound was treated with 0.1 M HCl and heated. The solution was then neutralized with 0.1 M NaOH.

  • Base Hydrolysis: A sample of this compound was treated with 0.1 M NaOH. The solution was then neutralized with 0.1 M HCl.

  • Oxidative Degradation: A sample of this compound was treated with 3% H₂O₂.

  • Thermal Degradation: A sample of this compound was exposed to dry heat at 105°C.

  • Photolytic Degradation: A sample of this compound was exposed to UV light.

The stressed samples were then diluted with the mobile phase to a suitable concentration and analyzed by the proposed HPLC method.

Results and Discussion

The developed HPLC method was validated according to ICH guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. The retention time for Cefoperazone was found to be approximately 2.67 minutes.[6][7]

Forced Degradation Results

The results of the forced degradation studies are summarized in Table 2. Cefoperazone was found to degrade significantly under acidic, basic, and oxidative conditions. The chromatograms of the stressed samples showed well-resolved peaks for the degradation products and the parent drug, confirming the stability-indicating nature of the method. Known impurities of Cefoperazone include 7-aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-tetrazole (5-MER).[8][9]

Stress ConditionReagent/ConditionDuration% Degradation
Acid Hydrolysis 0.1 M HCl30 minSignificant
Base Hydrolysis 0.1 M NaOH30 minSignificant
Oxidative Degradation 3.0% w/v H₂O₂30 minSignificant
Thermal Degradation 105°C10 minSignificant
Photolytic Degradation UV Light6 hNot specified

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the stability-indicating assay of this compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_mobile Mobile Phase Preparation prep_std Standard Solution Preparation hplc HPLC Analysis prep_std->hplc prep_sample Sample Solution Preparation prep_sample->hplc acid Acid Hydrolysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidative Degradation oxidation->hplc thermal Thermal Degradation thermal->hplc photo Photolytic Degradation photo->hplc data Data Acquisition & Processing hplc->data

Caption: Experimental workflow for the stability-indicating assay.

Cefoperazone Degradation Logic

The following diagram illustrates the logical relationship between Cefoperazone and its degradation under various stress conditions.

G cluster_stress Stress Conditions cef This compound acid Acidic cef->acid base Basic cef->base oxidative Oxidative cef->oxidative thermal Thermal cef->thermal photolytic Photolytic cef->photolytic degradation Degradation Products acid->degradation Hydrolysis base->degradation Hydrolysis oxidative->degradation Oxidation thermal->degradation Decomposition photolytic->degradation Photolysis

Caption: Cefoperazone degradation under different stress conditions.

Conclusion

The developed and validated RP-HPLC method is specific, accurate, precise, and stability-indicating for the determination of this compound. The method can be successfully employed for the routine analysis of Cefoperazone in bulk and pharmaceutical formulations and for monitoring its stability.

References

Application Note: Preparation of Cefoperazone Dihydrate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa.[1] Accurate and reproducible in vitro assays, such as minimum inhibitory concentration (MIC) testing, antimicrobial susceptibility tests (ASTs), and cell-based cytotoxicity assays, rely on the precise preparation of antibiotic stock solutions. This document provides a detailed protocol for the preparation, storage, and use of Cefoperazone Dihydrate stock solutions to ensure experimental integrity.

Chemical and Physical Properties

Proper handling and storage of this compound are informed by its chemical and physical characteristics. Key properties are summarized in the table below. The dihydrate form is commonly used for the preparation of reference standards.[2]

PropertyValueSource(s)
Molecular Formula C₂₅H₂₇N₉O₈S₂ · 2H₂O[2][3][4]
Molecular Weight 681.70 g/mol [2][3][5][6][7]
Appearance White to off-white crystalline powder[8][9]
Solubility DMSO: ≥ 125 mg/mL (187.22 mM) Water: 60 mg/mL (89.87 mM) Methanol: Slightly soluble Ethanol: Insoluble[8][9][10]
Storage (Powder) 2-8°C, protected from light and moisture.[9][11][12]

Experimental Protocol: Stock and Working Solution Preparation

This protocol details the steps for preparing a high-concentration primary stock solution in DMSO and subsequent dilution to a working concentration for direct use in assays.

Materials

  • This compound (e.g., USP Reference Standard)[2]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile deionized water or appropriate buffer (e.g., PBS, cell culture medium)

  • Analytical balance

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile, low-retention microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Part 1: Preparation of 100 mM Primary Stock Solution
  • Calculation of Mass: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound using its molecular weight (681.70 g/mol ).

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.010 L × 681.70 g/mol = 0.6817 g

  • Weighing: On an analytical balance, accurately weigh 681.7 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution:

    • Add 10 mL of sterile DMSO to the conical tube. Using newly opened, hygroscopic DMSO is recommended as moisture can impact solubility.[8][10]

    • Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[8]

  • Sterilization: To ensure the stock solution is sterile for use in cell culture, pass it through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical if water is chosen as the solvent.[8]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, and date.

    • For long-term storage (up to 6 months), store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[8]

    • Crucially, avoid repeated freeze-thaw cycles , which can lead to degradation of the compound.[8]

Part 2: Preparation of a 100 µM Working Solution

This example demonstrates the dilution of the primary stock for a typical in vitro assay.

  • Thawing: Remove one aliquot of the 100 mM primary stock solution from the freezer and thaw it completely at room temperature.

  • Dilution Calculation (Serial Dilution): It is often best to perform a serial dilution.

    • First, prepare an intermediate dilution. For example, add 10 µL of the 100 mM stock to 990 µL of sterile buffer or medium to create a 1 mL solution of 1 mM.

    • Next, dilute this intermediate solution to the final working concentration. To make 1 mL of a 100 µM solution, add 100 µL of the 1 mM intermediate solution to 900 µL of sterile buffer or medium.

  • Final Mix: Gently vortex the working solution to ensure it is homogenous.

  • Application: The working solution is now ready for addition to the experimental setup (e.g., microplate wells for MIC determination). It is recommended to prepare working solutions fresh for each experiment.[8]

Visual Summaries of Key Processes

The following diagrams illustrate the logical flow of the protocol and the mechanism of action for Cefoperazone.

G cluster_stock Primary Stock Solution (100 mM) cluster_working Working Solution (e.g., 100 µM) start Start calculate Calculate Mass (e.g., 681.7 mg for 10 mL) start->calculate weigh Weigh Powder calculate->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Tubes filter->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Serially Dilute in Sterile Buffer/Medium thaw->dilute use Use Immediately in Assay dilute->use

Caption: Experimental workflow for preparing this compound solutions.

G cef Cefoperazone (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall cef->pbp Binds to & Inhibits synthesis Peptidoglycan Cross-Linking (Cell Wall Synthesis) pbp->synthesis Catalyzes lysis Weakened Cell Wall & Cell Lysis synthesis->lysis Inhibition Leads to

Caption: Mechanism of action of Cefoperazone.

References

Application Notes and Protocols: Cefoperazone Dihydrate Formulation for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone Dihydrate is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is frequently utilized in preclinical animal models to study bacterial infections, assess antimicrobial efficacy, and investigate its pharmacokinetic/pharmacodynamic (PK/PD) profiles.[2] Proper formulation is critical to ensure accurate dosing, bioavailability, and animal welfare during these studies. These application notes provide detailed protocols for the preparation and administration of this compound for use in common preclinical species like mice and rats.

Physicochemical Properties of Cefoperazone

Understanding the fundamental properties of Cefoperazone is essential for appropriate formulation development. The sodium salt form is commonly used for preparing aqueous solutions.

PropertyValueReference
Chemical Formula C25H27N9O8S2 · 2H2O[3][4]
Molecular Weight 681.7 g/mol [4]
Appearance Powder or crystals[5]
Solubility Soluble in water (up to 50 mg/mL, may require heat), soluble in methanol.[6][7]
Storage Temperature 2-8°C[5]
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[5]

Formulation Preparation Protocols

All formulations intended for parenteral administration must be sterile. Preparation should be conducted in a laminar flow hood using aseptic techniques.

Vehicle Selection

The choice of vehicle depends on the intended route of administration and the desired concentration.

VehicleCommon RoutesNotes
Sterile Water for Injection IV, IP, SC, POA common vehicle for achieving high concentrations.
0.9% Sodium Chloride (Normal Saline) IV, IP, SCIsotonic and well-tolerated. Suitable for a wide range of concentrations.[8]
5% Dextrose in Water (D5W) IV, IPCan be used as an alternative to saline.[8]
Protocol for Parenteral Formulation (IV, IP, SC)

This protocol describes the preparation of a 100 mg/mL stock solution, which can be further diluted to the desired final concentration.

Materials:

  • Cefoperazone sodium salt (or Dihydrate, adjusting for water content)

  • Sterile Water for Injection or 0.9% Sodium Chloride

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of Cefoperazone and vehicle based on the desired final concentration and volume.

  • In a sterile vial, add the calculated volume of the chosen vehicle (e.g., 0.9% Sodium Chloride).

  • Slowly add the Cefoperazone powder to the vehicle while gently swirling to aid dissolution. Vigorous agitation may be necessary for higher concentrations.[9]

  • If needed, the solution can be gently warmed to facilitate complete dissolution.[6]

  • Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial.[10]

  • Label the vial with the compound name, concentration, vehicle, preparation date, and storage conditions.

Protocol for Oral Gavage Formulation

For oral administration, the formulation does not need to be sterile, but clean techniques are essential.

Materials:

  • This compound

  • Purified Water

  • Appropriate size gavage needles

Procedure:

  • Weigh the required amount of this compound.

  • Add it to a measured volume of purified water to achieve the target concentration.

  • Mix thoroughly until a clear solution is formed.

  • For studies requiring administration in drinking water, a common concentration is 0.5 mg/mL.[11] This solution should be freshly prepared and replaced every 2 days.[11]

Stability and Storage of Formulations

Proper storage is crucial to maintain the potency of the prepared formulations.

VehicleStorage TemperatureStability DurationReference
5% Dextrose Injection25°C (Room Temp)8 days[8]
0.9% Sodium Chloride25°C (Room Temp)8 days[8]
5% Dextrose or 0.9% NaCl5°C (Refrigerator)At least 80 days[8]
5% Dextrose or 0.9% NaCl-10°C (Freezer)At least 96 days[8]
Various parenteral diluents2-8°C (Refrigerator)5 days (for concentrations up to 300 mg/mL)[9]

Note: Stability can be pH-dependent. Cefoperazone solutions are most stable between pH 4.0 and 7.0. They are highly unstable in alkaline solutions.[6]

Animal Administration Protocols

The following tables provide guidelines for administering Cefoperazone formulations to mice and rats. Animal restraint and injection techniques should be performed by trained personnel.

Recommended Administration Volumes
RouteMouseRat
Intravenous (IV) < 0.2 mL total (1-5 mL/kg)0.5 - 1.0 mL
Intraperitoneal (IP) 0.2 - 0.5 mL1.0 - 5.0 mL
Subcutaneous (SC) 0.2 - 0.5 mL1.0 - 5.0 mL
Oral Gavage (PO) < 0.5 mL (max 10 mL/kg)< 5.0 mL (max 10 mL/kg)

Source: Adapted from institutional animal care and use committee (IACUC) guidelines.[10][11][12]

Recommended Needle Sizes
RouteMouseRat
Intravenous (IV) 27-30 G23-25 G
Intraperitoneal (IP) 25-27 G23-25 G
Subcutaneous (SC) 25-27 G23-25 G
Oral Gavage (PO) 20-22 G (ball-tipped)18-20 G (ball-tipped)

Source: Adapted from institutional animal care and use committee (IACUC) guidelines.[10][13]

Diagrams and Workflows

Mechanism of Action

Cefoperazone acts by interfering with the synthesis of the bacterial cell wall.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CWS Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CWS catalyzes Lysis Cell Lysis & Bacterial Death CWS->Lysis Inhibition leads to Cefoperazone Cefoperazone Cefoperazone->PBP Binds to & Inhibits

Caption: Cefoperazone's mechanism of action.

Formulation Preparation Workflow

A standardized workflow ensures consistency and sterility of parenteral formulations.

G start Start: Required Dose & Volume Calculation weigh Weigh Cefoperazone Sodium Salt start->weigh dissolve Dissolve in Sterile Vehicle (e.g., 0.9% NaCl) weigh->dissolve filter Sterile Filtration (0.22 µm filter) dissolve->filter store Store at Recommended Temperature (2-8°C) filter->store end Ready for Administration store->end

Caption: Workflow for preparing sterile Cefoperazone formulation.

Typical In Vivo Study Workflow

This diagram outlines the key steps in a preclinical efficacy study using a Cefoperazone formulation.

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment acclimate Animal Acclimation infect Induce Bacterial Infection (Model Dependent) acclimate->infect formulate Prepare Cefoperazone Formulation infect->formulate administer Administer Formulation (e.g., IV, IP) formulate->administer monitor Monitor Clinical Signs & Animal Welfare administer->monitor endpoint Endpoint Reached monitor->endpoint collect Collect Samples (Blood, Tissues) endpoint->collect analyze Analyze Endpoints (e.g., Bacterial Load, PK) collect->analyze

Caption: Logical workflow for a preclinical animal study.

References

Application Notes and Protocols: Cefoperazone Dihydrate in Combination with Sulbactam

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[2][3][4] However, its efficacy can be compromised by beta-lactamase enzymes, which are produced by some resistant bacteria and inactivate the antibiotic.[3] Sulbactam, a penicillanic acid sulfone, is an irreversible inhibitor of many common beta-lactamases.[2][3] While sulbactam itself possesses limited antibacterial activity (except against Neisseriaceae and Acinetobacter), its primary role in the combination is to protect cefoperazone from enzymatic degradation.[2][3] This synergistic combination restores and expands the antimicrobial spectrum of cefoperazone, making it a valuable therapeutic option for treating a wide range of infections, including those caused by multidrug-resistant organisms.[5][6]

Mechanism of Action

The combination of cefoperazone and sulbactam provides a dual-action antibacterial effect. Cefoperazone binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity.[1][4] This disruption leads to cell lysis and bacterial death.[4] Concurrently, sulbactam binds to and irreversibly inactivates beta-lactamase enzymes produced by resistant bacteria.[2] This prevents the hydrolysis of the beta-lactam ring of cefoperazone, preserving its antibacterial activity.[3] Sulbactam's own intrinsic activity against certain pathogens, like Acinetobacter baumannii, further contributes to the combination's efficacy.[7]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CWS Cell Wall Synthesis PBP->CWS Essential for Lysis Cell Lysis & Death CWS->Lysis Inhibition leads to BL Beta-Lactamase Enzyme Cef Cefoperazone BL->Cef Degrades Cef->PBP Binds to & Inhibits Sul Sulbactam Sul->BL Binds to & Inactivates

Caption: Mechanism of Cefoperazone-Sulbactam action.

Data Presentation

Pharmacokinetic Properties

The pharmacokinetic profiles of cefoperazone and sulbactam are distinct. Cefoperazone is primarily eliminated in the bile, whereas sulbactam is mainly excreted via the kidneys.[3] Renal failure significantly reduces the clearance of sulbactam but does not appreciably alter the pharmacokinetics of cefoperazone.[8][9]

Table 1: Summary of Pharmacokinetic Parameters (Intravenous Administration)

Parameter Cefoperazone Sulbactam Reference(s)
Peak Serum Conc. (Cmax) ~280.9 - 430 µg/mL ~82.2 - 90 µg/mL [8][10]
Elimination Half-life (t½) ~1.6 - 3.0 hours ~1.0 hour [3][9][10]
Plasma Protein Binding 82-93% Not specified [3]
Primary Route of Excretion Bile Urine (~84-89%) [3][10]
Effect of Renal Failure Pharmacokinetics not appreciably altered Total body clearance is highly correlated with creatinine clearance; half-life significantly prolonged [9]

| Effect of Hemodialysis | No significant alteration | Approximately doubles the total body clearance |[9] |

In Vitro Antimicrobial Activity

The addition of sulbactam significantly enhances the in vitro activity of cefoperazone, particularly against beta-lactamase-producing strains and organisms like Acinetobacter baumannii. This is reflected in the reduction of Minimum Inhibitory Concentration (MIC) values.

Table 2: Comparative In Vitro Activity against Carbapenem-Resistant Isolates

Organism (n=isolates) Antibiotic MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Susceptibility Rate Reference
A. baumannii (15) Cefoperazone 64->256 >256 >256 0.0% [11][12]
Cefoperazone-Sulbactam (2:1) 8-256 64 256 40.0% [11][12]
Cefoperazone-Sulbactam (1:1) 4-64 16 32 80.0% [11][12]
P. aeruginosa (21) Cefoperazone 2->256 128 >256 23.8% [11][12]
Cefoperazone-Sulbactam (2:1) 2->256 128 >256 33.3% [11][12]

| | Cefoperazone-Sulbactam (1:1) | 2->256 | 128 | >256 | 28.6% |[11][12] |

Clinical Efficacy

Meta-analyses of clinical trials have demonstrated the high efficacy of cefoperazone-sulbactam in treating various infections, often showing superiority over other cephalosporins, especially against multidrug-resistant organisms.[5][6]

Table 3: Summary of Clinical Efficacy from Meta-Analyses

Infection Type Comparison Outcome Cefoperazone-Sulbactam Comparator Odds Ratio (OR) / Relative Risk (RR) Reference(s)
Various Infections vs. Other Cephalosporins Treatment Success Rate 88.7% (455/513) 82.7% (417/504) RR = 1.08 [6]
Microbial Clearance Rate - - RR = 1.22 [5][6]
Intra-abdominal Infections vs. Alternative Antibiotics Clinical Efficacy Rate 87.7% 81.7% OR = 1.98 [5][13]
Microbiological Eradication Rate - - OR = 2.54 [13]
Acinetobacter Infections Monotherapy Clinical Cure Rate 70% N/A N/A [7]
Microbiological Cure Rate 44% N/A N/A [7]

| | | Mortality Rate | 20% | N/A | N/A |[7] |

Experimental Protocols

Protocol 1: In Vitro Synergy Testing (Checkerboard Assay)

Principle: The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.[14][15] By testing serial dilutions of both drugs, alone and in combination, the assay can determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[16] The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[15]

Materials:

  • 96-well microtiter plates

  • Cefoperazone and Sulbactam analytical standards

  • Bacterial isolate(s) for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Prepare Drug Stock Solutions: Prepare concentrated stock solutions of Cefoperazone and Sulbactam in an appropriate solvent. Further dilute in CAMHB to create working solutions at 2x the highest concentration to be tested.[17]

  • Prepare Bacterial Inoculum: Culture the test organism overnight. Adjust the bacterial suspension in CAMHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Set up the Checkerboard Plate:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In column 1, add 50 µL of the 2x Cefoperazone working solution to row A. Perform serial two-fold dilutions down the column (from row A to G), discarding the final 50 µL from row G. Row H will contain no Cefoperazone (growth control).

    • Similarly, add 50 µL of the 2x Sulbactam working solution to row A, column 1. Perform serial dilutions across the row (from column 1 to 10).

    • This creates a gradient of Cefoperazone concentrations along the y-axis and Sulbactam concentrations along the x-axis.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well.[15] The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 18-24 hours.[15]

  • Determine MIC: After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

Data Analysis (FIC Index Calculation): The FIC Index is calculated as follows: FIC Index = FIC of Cefoperazone + FIC of Sulbactam Where:

  • FIC of Cefoperazone = (MIC of Cefoperazone in combination) / (MIC of Cefoperazone alone)

  • FIC of Sulbactam = (MIC of Sulbactam in combination) / (MIC of Sulbactam alone)

Interpretation:

  • Synergy: FIC Index ≤ 0.5[15][16]

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[15]

  • Antagonism: FIC Index > 4.0[15]

G start Start prep_drugs Prepare Serial Dilutions of Cefoperazone (Drug A) & Sulbactam (Drug B) start->prep_drugs prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum plate_setup Dispense Drugs & Inoculum into 96-Well Plate (Checkerboard Format) prep_drugs->plate_setup prep_inoculum->plate_setup incubate Incubate Plate (35°C for 18-24h) plate_setup->incubate read_mic Read MICs (Lowest concentration with no visible growth) incubate->read_mic calc_fic Calculate FIC Index FIC = FIC_A + FIC_B read_mic->calc_fic interpret Interpret Results: Synergy (≤0.5) Additive (>0.5 - 4.0) Antagonism (>4.0) calc_fic->interpret end_node End interpret->end_node

Caption: Workflow for the Checkerboard Synergy Assay.

Protocol 2: Time-Kill Curve Assay

Principle: Time-kill assays evaluate the rate of bactericidal activity of antimicrobial agents over time.[18] This dynamic measurement provides more detailed information than the static MIC value, demonstrating how quickly a drug combination kills a bacterial population and whether the effect is bactericidal or bacteriostatic.

Materials:

  • Bacterial isolate(s)

  • Cefoperazone and Sulbactam

  • Mueller-Hinton Broth (MHB)

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in MHB adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each test tube/flask.

  • Assay Setup: Prepare tubes with the following conditions (at desired concentrations, e.g., 1x or 2x MIC):

    • Growth Control (no antibiotic)

    • Cefoperazone alone

    • Sulbactam alone

    • Cefoperazone + Sulbactam combination

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[18]

  • Colony Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.[18]

  • Incubation: Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Data Collection: Count the number of colonies on each plate to determine the viable bacterial count (CFU/mL) at each time point.

Data Analysis and Interpretation:

  • Plot the log₁₀ CFU/mL versus time for each condition.

  • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

  • Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count.

Protocol 3: In Vivo Efficacy (Murine Thigh Infection Model)

Principle: The neutropenic mouse thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents.[19] It allows for the quantitative assessment of a drug's ability to reduce bacterial burden in a localized, deep-seated infection.[19]

Materials and Animals:

  • Specific pathogen-free mice (e.g., ICR/CD-1 strain)[19]

  • Cyclophosphamide (for inducing neutropenia)

  • Test pathogen (e.g., S. aureus, A. baumannii)

  • Cefoperazone-Sulbactam for injection

  • Vehicle control (e.g., sterile saline)

  • Tissue homogenizer

  • Agar plates for CFU enumeration

Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 3 days.

  • Induce Neutropenia: Render mice neutropenic by administering cyclophosphamide intraperitoneally. A common regimen is two doses (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) prior to infection.[19] This reduces the influence of the host immune system, allowing for a clearer assessment of the antibiotic's direct effect.[19]

  • Infection: On day 0, inject a predetermined inoculum of the test pathogen (e.g., 10⁶-10⁷ CFU in 0.1 mL) directly into the thigh muscle of each mouse.[19]

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer the Cefoperazone-Sulbactam combination, single agents, or vehicle control to different groups of mice via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to study pharmacodynamics.

  • Euthanasia and Tissue Collection: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the entire infected thigh muscle.

  • Bacterial Burden Determination:

    • Weigh the excised thigh tissue.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial ten-fold dilutions of the tissue homogenate.

    • Plate the dilutions onto appropriate agar media.

    • Incubate plates and count the resulting colonies to determine the number of CFU per gram of tissue.

Data Analysis:

  • Compare the mean log₁₀ CFU/gram of tissue between the treated groups and the vehicle control group. A statistically significant reduction in bacterial burden in the treated groups indicates in vivo efficacy.

G start Start: Acclimatize Mice neutropenia Induce Neutropenia (e.g., Cyclophosphamide) start->neutropenia infect Infect Thigh Muscle with Bacterial Pathogen neutropenia->infect grouping Divide into Groups: - Vehicle Control - Cefoperazone alone - Sulbactam alone - Combination infect->grouping treat Administer Treatment (e.g., 2h post-infection) grouping->treat euthanize Euthanize Mice (e.g., 24h post-infection) treat->euthanize harvest Aseptically Harvest Thigh Tissue euthanize->harvest homogenize Homogenize Tissue & Perform Serial Dilutions harvest->homogenize plate_count Plate Dilutions & Incubate homogenize->plate_count analyze Count Colonies and Calculate log10 CFU / gram tissue plate_count->analyze end_node End: Compare Groups analyze->end_node

Caption: Workflow for the Murine Thigh Infection Model.

References

Cefoperazone Dihydrate: A Tool for Investigating Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone Dihydrate is a third-generation cephalosporin antibiotic that serves as a valuable tool for studying the intricate process of bacterial cell wall synthesis. Its specific mechanism of action, targeting the final stages of peptidoglycan assembly, allows researchers to probe the function of essential enzymes and screen for novel antimicrobial agents. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of bacterial cell wall biosynthesis.

Cefoperazone exerts its bactericidal effect by inhibiting the transpeptidation stage of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.[1] It achieves this by forming a stable covalent bond with the active site of penicillin-binding proteins (PBPs), the enzymes responsible for cross-linking the peptide side chains of the peptidoglycan polymer.[1][2] This targeted inhibition ultimately leads to cell lysis and bacterial death.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefoperazone against several common bacterial species, providing a baseline for designing experiments.

Bacterial SpeciesStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coliClinical Isolates0.25 - >641>64[3][4]
Pseudomonas aeruginosaClinical Isolates≤0.016 - >5128512[5][6]
Klebsiella pneumoniaeClinical Isolates---[7][8]
Staphylococcus aureusATCC 25923---[9]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (analytical standard)

  • Sterile distilled water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Add the required volume of sterile distilled water or buffer to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Spectrophotometer

  • Plate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD₆₀₀ ≈ 0.08-0.13).

    • Further dilute the standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (prepared from the stock solution to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay measures the ability of this compound to compete with a fluorescently labeled penicillin for binding to bacterial PBPs.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Fluorescent penicillin V (Bocillin™ FL) or similar fluorescent penicillin analog

  • Cell lysis buffer (e.g., BugBuster™)

  • Protease inhibitor cocktail

  • SDS-PAGE equipment and reagents

  • Fluorescence gel imager

Procedure:

  • Bacterial Culture and Harvest:

    • Grow the bacterial strain of interest to mid-log phase in an appropriate broth medium.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with cold PBS.

  • Competition Reaction:

    • Resuspend the bacterial pellet in PBS to a desired cell density.

    • Prepare a series of dilutions of this compound in PBS.

    • In separate microcentrifuge tubes, pre-incubate the bacterial suspension with varying concentrations of this compound for 30 minutes at 37°C. Include a no-Cefoperazone control.

  • Fluorescent Labeling:

    • Add a fixed, sub-saturating concentration of Bocillin™ FL to each tube and incubate for an additional 15 minutes at 37°C in the dark.

  • Cell Lysis and Protein Extraction:

    • Pellet the cells by centrifugation and discard the supernatant.

    • Resuspend the pellets in cell lysis buffer supplemented with a protease inhibitor cocktail.

    • Lyse the cells according to the lysis buffer manufacturer's instructions (e.g., incubation at room temperature with gentle agitation).

    • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the soluble proteins, including the PBPs.

  • SDS-PAGE and Fluorescence Imaging:

    • Determine the protein concentration of the lysates.

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • After electrophoresis, visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager.

    • A decrease in the fluorescence intensity of the PBP bands in the presence of increasing concentrations of this compound indicates competitive binding.

Protocol 3: Bacterial Lysis Assay (Turbidity Assay)

This protocol assesses the lytic effect of this compound on bacterial cells by measuring the decrease in optical density over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Spectrophotometer or plate reader capable of kinetic measurements

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial strain to early or mid-logarithmic phase in broth medium.

  • Assay Setup:

    • In a sterile cuvette or the wells of a microtiter plate, add the bacterial culture.

    • Add this compound to the desired final concentration (typically at or above the MIC). Include a no-antibiotic control.

  • Kinetic Measurement:

    • Immediately place the cuvette in a spectrophotometer or the plate in a plate reader set to 37°C.

    • Measure the optical density (e.g., at 600 nm) at regular intervals (e.g., every 15-30 minutes) over a period of several hours.

  • Data Analysis:

    • Plot the optical density versus time for both the treated and untreated cultures.

    • A significant decrease in the optical density of the Cefoperazone-treated culture compared to the control indicates bacterial lysis.

Visualization of Key Processes

The following diagrams illustrate the mechanism of action of this compound and the workflow of the described experimental protocols.

G cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Mechanism of Cefoperazone Action Precursors Precursors Transglycosylation Transglycosylation Precursors->Transglycosylation Glycan Chain Elongation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Linear Peptidoglycan Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidation->Cross-linked Peptidoglycan Cell Wall Maturation Cefoperazone Cefoperazone PBP Penicillin-Binding Proteins (PBPs) Cefoperazone->PBP Binds to PBP->Transpeptidation Inhibits G Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilution Serial Dilution of This compound Serial Dilution->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End G Start Start Culture Bacterial Culture & Harvest Start->Culture Pre-incubation Pre-incubation with Cefoperazone Culture->Pre-incubation Labeling Fluorescent Penicillin Labeling Pre-incubation->Labeling Lysis Cell Lysis & Protein Extraction Labeling->Lysis SDS-PAGE SDS-PAGE & Fluorescence Imaging Lysis->SDS-PAGE End End SDS-PAGE->End

References

Troubleshooting & Optimization

Technical Support Center: Cefoperazone Dihydrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Cefoperazone Dihydrate, with a specific focus on peak tailing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is peak shape important in its HPLC analysis?

This compound is a semi-synthetic, third-generation cephalosporin antibiotic.[1] Its chemical structure contains both acidic (carboxylic acid) and basic (piperazine and amine) functional groups, making it a zwitterionic compound under certain pH conditions.[2][3]

In HPLC, achieving a symmetrical, or Gaussian, peak shape is critical for accurate and reproducible quantification.[4][5] Peak tailing can lead to inaccurate peak integration, decreased resolution between adjacent peaks (e.g., impurities or degradation products), and compromised overall method reliability, which is unacceptable in a quality control or drug development setting.[6][7]

Q2: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic problem where the latter half of a peak is broader than the front half, creating a trailing edge.[7][8] This indicates that multiple retention mechanisms are occurring, often involving undesirable secondary interactions between the analyte and the stationary phase.[7][9]

Peak tailing is quantified using metrics like the Tailing Factor (T) or Asymmetry Factor (As) . According to the USP, a value of T=1.0 indicates a perfectly symmetrical peak. A value greater than 1 signifies peak tailing. Many analytical methods require a tailing factor of less than 2.0 for the method to be considered valid.[5][10]

Q3: What are the most common causes of peak tailing for this compound?

The primary causes of peak tailing for a basic compound like Cefoperazone in reversed-phase HPLC include:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the basic amine groups on the Cefoperazone molecule and acidic, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases (e.g., C18, C8).[4][6][7][9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Cefoperazone's functional groups, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[4][11]

  • Column Issues: Problems such as column overload (injecting too much sample), physical degradation of the column bed (voids), or a partially blocked inlet frit can cause peak distortion for all compounds in the analysis.[6][9]

  • Extra-Column Effects: Excessive volume in the HPLC system outside of the column (e.g., long or wide-diameter tubing) can cause band broadening, which is particularly noticeable for early-eluting peaks.[4][6]

Section 2: Troubleshooting Guide

Q: My Cefoperazone peak is tailing. Where do I start?

A: Start with a logical, systematic approach. First, determine if the tailing affects only the Cefoperazone peak or all peaks in the chromatogram. This helps differentiate between chemical-specific issues and system-wide problems. The following workflow can guide your troubleshooting process.

G start Peak Tailing Observed for Cefoperazone q1 Does tailing affect ALL peaks? start->q1 system_issue Likely a System or Column Hardware Issue q1->system_issue  Yes chemical_issue Likely a Chemical Interaction Issue q1->chemical_issue No   check_overload 1. Check for Column Overload Dilute sample 10x and re-inject. system_issue->check_overload check_column 2. Check for Column Void / Frit Blockage Replace with a new or trusted column. check_overload->check_column check_dead_volume 3. Check Extra-Column Volume Ensure short, narrow ID tubing is used. check_column->check_dead_volume check_ph 1. Check Mobile Phase pH Ensure pH is >2 units from pKa. Try pH ~2.5-3.0 to suppress silanols. chemical_issue->check_ph check_buffer 2. Check Buffer Strength Use buffer (e.g., Phosphate) at >20 mM. check_ph->check_buffer check_column_chem 3. Review Column Choice Use a modern, end-capped C18/C8 column. check_buffer->check_column_chem check_additive 4. Consider Mobile Phase Additive Add a competing base like Triethylamine (TEA). check_column_chem->check_additive

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Q: How does the mobile phase pH affect the peak shape of Cefoperazone?

A: Mobile phase pH is one of the most critical factors for controlling the peak shape of ionizable compounds like Cefoperazone.[11][12]

  • At Low pH (e.g., 2.5 - 3.5): The acidic silanol groups on the silica stationary phase are protonated (Si-OH) and therefore neutral. This minimizes the undesirable ionic interaction with the positively charged Cefoperazone molecule, significantly reducing peak tailing.[9][13][14] This is often the most effective strategy.

  • At Mid pH (e.g., 4 - 7): This range is often problematic. Silanol groups become partially or fully deprotonated (Si-O⁻), leading to strong electrostatic interactions with basic analytes, causing severe tailing.[4][9]

  • At High pH (e.g., > 7.5): While Cefoperazone may be neutral or negatively charged, standard silica columns are not stable above pH 8.[11] If a high pH is required, a hybrid or pH-stable column must be used. Some methods for Cefoperazone have been developed at pH 7.5, likely relying on highly end-capped columns and mobile phase additives to achieve good peak shape.[15]

As a rule, the mobile phase pH should be adjusted to at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[16]

Q: What buffer should I use and at what concentration?

A: Using a buffer is essential to maintain a constant and reproducible mobile phase pH.[6] For reversed-phase HPLC with UV detection, phosphate buffers are very common.

  • Buffer Choice: Potassium dihydrogen phosphate (KH₂PO₄) is frequently used for Cefoperazone analysis to create acidic mobile phases.[10][15]

  • Concentration: A buffer concentration of 20-50 mM is typically sufficient. A higher buffer concentration can sometimes help mask residual silanol interactions and improve peak shape.[6][13]

Important: Always dissolve the buffer salts in the aqueous portion of the mobile phase before adding the organic solvent (e.g., acetonitrile or methanol) to prevent precipitation.

Q: Could my column be the problem? How do I choose the right column for Cefoperazone analysis?

A: Yes, the column is a primary factor. To minimize tailing for a basic compound like Cefoperazone, consider the following:

  • Use a Modern, End-Capped Column: "End-capping" is a process that chemically treats the silica surface to reduce the number of accessible silanol groups.[9] Modern, high-purity, fully end-capped C18 or C8 columns are strongly recommended as they provide a more inert surface, leading to better peak symmetry for basic analytes.[4][9]

  • Consider a C8 Column: If Cefoperazone is too strongly retained on a C18 column, a C8 column can provide good separation with potentially less tailing.[17]

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column. It protects the main column from strongly retained impurities and particulates that can damage the inlet frit and cause peak shape distortion.[18]

Caption: How end-capping reduces secondary interactions causing peak tailing.

Section 3: Experimental Protocols & Data

Table 1: Example HPLC Methods for Cefoperazone Analysis

The following table summarizes various published HPLC methods for Cefoperazone, highlighting different approaches to achieving good chromatography.

ParameterMethod A[10]Method B[15][17]Method C (BP-like)[10]Method D[19]
Column ODS (C18), 150 x 4.6 mm, 5 µmC8, 250 x 4.6 mm, 5 µmEnd-capped C18, 150 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µm
Mobile Phase KH₂PO₄ solution : Acetonitrile (80:20, v/v)0.05M KH₂PO₄ buffer : Methanol (77.5:22.5, v/v)Triethylammonium acetate, Acetic acid, ACN, WaterPhosphate buffer : Methanol (3:1, v/v)
pH Not specified, likely acidicAdjusted to 7.5Not specified, likely bufferedAdjusted to 6.8
Flow Rate 1.0 mL/min2.0 mL/min1.0 mL/min1.0 mL/min
Detection 230 nm254 nmNot specified254 nm
Key Feature Simple isocratic methodHigher pH, requires good columnUses ion-pairing/competing baseBuffered near neutral pH
Protocol 1: A General, Robust Protocol for HPLC Analysis of Cefoperazone

This protocol is a robust starting point for developing a method to analyze Cefoperazone, designed to minimize peak tailing.

  • HPLC System and Column:

    • HPLC system with UV detector.

    • Column: Modern, end-capped C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Aqueous Phase (Buffer): Prepare a 25 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase: HPLC-grade Acetonitrile or Methanol.

    • Final Mobile Phase: Mix the prepared buffer and organic solvent in a ratio of 75:25 (v/v). Degas the final mixture before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of approximately 100 µg/mL.

    • Sample Solution: Dilute the formulation or test sample with the mobile phase to achieve a similar target concentration.

    • Crucially, ensure the sample solvent is not significantly stronger (i.e., higher organic content) than the mobile phase. [18][20]

Protocol 2: Forced Degradation Study Protocol

Forced degradation studies are essential for developing a stability-indicating HPLC method.[21][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[23]

  • Acid Hydrolysis: Reflux the drug solution (e.g., 1 mg/mL) in 0.1 M HCl at 60 °C for 30-60 minutes.[10][21] Neutralize the sample with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 60 °C for 30-60 minutes.[10][21] Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the drug solution with 3% Hydrogen Peroxide (H₂O₂) at room temperature for several hours.[10][23]

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 70-80 °C) for 24-48 hours.[21] Dissolve in mobile phase before analysis.

  • Photolytic Degradation: Expose the drug solution to a combination of UV and visible light as per ICH Q1B guidelines.

After stressing, all samples should be diluted to the target concentration with the mobile phase and analyzed by the developed HPLC method to ensure that all degradation product peaks are well-resolved from the main Cefoperazone peak.

References

Technical Support Center: Optimizing Cefoperazone Dihydrate MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Minimum Inhibitory Concentration (MIC) assays for Cefoperazone Dihydrate, particularly when working with fastidious bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor or no growth of fastidious bacteria in my MIC assay?

A1: The most frequent issue is the use of standard, unsupplemented media. Fastidious bacteria, by definition, have complex nutritional requirements that are not met by basic media like standard Mueller-Hinton Broth (MHB) or Agar (MHA).[1][2] For example, Haemophilus influenzae requires Haemophilus Test Medium (HTM), which is supplemented with NAD (V factor) and hemin (X factor).[3][4] Similarly, Neisseria gonorrhoeae requires GC agar base with a defined growth supplement.[5][6] Always consult established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for the recommended medium for your specific organism.[1][2][7]

Q2: My MIC results for this compound are inconsistent across experiments. What could be the cause?

A2: Inconsistency in MIC values can stem from several factors:

  • Inoculum Density: The size of the bacterial inoculum is critical. A standardized inoculum, typically 0.5 McFarland, must be used consistently.[3] An inoculum that is too heavy or too light can significantly alter the apparent MIC. The impact of inoculum size on the activity of cefoperazone has been noted, especially for multidrug-resistant organisms.[8]

  • Incubation Conditions: Fastidious bacteria often require specific atmospheric conditions, such as an enriched CO2 environment (typically 5%).[6][9] Incubation time and temperature must also be strictly controlled as per standardized protocols.[9]

  • Media Preparation: Lot-to-lot variability in media or supplements can lead to inconsistent results. It is crucial to perform quality control on each new batch of media.[10][11]

Q3: How do I interpret "trailing endpoints" in my broth microdilution assay?

A3: Trailing endpoints, characterized by reduced but persistent growth across a range of antibiotic concentrations, can make it difficult to determine the true MIC.[12][13] This phenomenon is often observed with bacteriostatic agents where growth is inhibited but not completely eliminated.[4] For isolates exhibiting trailing, CLSI guidelines sometimes recommend reading the MIC at the lowest concentration that causes a significant reduction in growth (e.g., ~80% inhibition) compared to the positive control well.[4] Reading the results after a shorter incubation period (e.g., 24 hours instead of 48 hours) may also help mitigate the trailing effect, though this must be validated.[13][14][15]

Q4: Which Quality Control (QC) strains should I use for this compound MIC assays with fastidious bacteria?

A4: While standard QC strains like Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922 are used to validate this compound activity on standard media[10][11], for fastidious organisms, it is essential to use the appropriate QC strain on the specific supplemented medium. For example, Haemophilus influenzae ATCC® 49247 or ATCC® 49766 are recommended when performing tests on HTM.[3] Using these strains ensures that the specialized media and incubation conditions are suitable for supporting the growth of the test organism and for detecting resistance.

Troubleshooting Guide

This guide addresses specific problems encountered during this compound MIC assays.

Problem 1: No growth or insufficient growth in the positive control well.

Possible Cause Solution
Incorrect Growth Medium Verify the recommended medium for your specific fastidious organism (e.g., HTM for H. influenzae, GC Agar with supplements for N. gonorrhoeae).[1][2][5]
Improper Incubation Ensure correct atmospheric conditions (e.g., 5% CO2), temperature (typically 35-37°C), and duration.[3][6]
Inoculum Viability Use a fresh culture (e.g., subcultured within the last 24-48 hours) to prepare the inoculum.[5]
Supplement Degradation Some supplements are heat-labile or light-sensitive. Prepare media according to the manufacturer's instructions and store it properly.

Problem 2: Growth observed in the highest concentration wells, suggesting extreme resistance.

Possible Cause Solution
Inoculum Too Dense Prepare the inoculum to precisely match a 0.5 McFarland turbidity standard. A higher inoculum can overcome the antibiotic.[8]
Contamination Visually inspect the wells for mixed morphologies. Perform a purity check by subculturing the positive control well.
Antibiotic Degradation Prepare fresh stock solutions of this compound. Ensure proper storage of both stock solutions and prepared plates/tubes.
Intrinsic Resistance The isolate may genuinely possess a high level of resistance. Confirm the result with a secondary method like disk diffusion or E-test.

Problem 3: MIC values are consistently lower or higher than the expected QC range.

Possible Cause Solution
Incorrect QC Strain Confirm the identity and purity of the ATCC QC strain being used.
Procedural Drift Review the entire protocol for any deviations, including inoculum preparation, dilution steps, and incubation time.
Media pH The pH of the final medium can affect the activity of some antibiotics. Ensure the pH is within the recommended range. The trailing endpoint phenomenon has been shown to be pH-dependent in some cases.[16]
Disk/Reagent Potency Check the expiration date and storage conditions of the this compound powder or commercial panels/disks.

Data & Protocols

Recommended Media and Incubation for Common Fastidious Bacteria
OrganismRecommended MediumSupplementsIncubation Conditions
Haemophilus influenzae Haemophilus Test Medium (HTM) Broth or AgarBovine hemin, NAD, yeast extract35±2°C; 5% CO2; 20-24 hours[4][9]
Neisseria gonorrhoeae GC Agar BaseDefined growth supplement (e.g., IsoVitaleX)35-37°C; 5% CO2; 24-48 hours[5][6]
Streptococcus pneumoniae Cation-Adjusted Mueller-Hinton Broth (CAMHB)2-5% Lysed Horse Blood35±2°C; 5% CO2; 20-24 hours[1]
Anaerobic Bacteria Brucella Broth or Wilkins-Chalgren BrothHemin, Vitamin K135-37°C; Anaerobic conditions; 48 hours[17][18]
Quality Control (QC) Ranges for Cefoperazone
QC StrainMethodCefoperazone ConcentrationAcceptable Range (µg/mL or mm)
Staphylococcus aureus ATCC® 25923 Disk Diffusion30 µg disk23-34 mm[10][11]
Escherichia coli ATCC® 25922 Disk Diffusion30 µg disk24-33 mm[10][11]
Haemophilus influenzae ATCC® 49247 Broth Microdilution (on HTM)CefoperazoneNote: Specific CLSI/EUCAST ranges for Cefoperazone with this strain should be consulted from the latest guidelines.
Bacteroides fragilis ATCC® 25285 Agar DilutionCefoperazone32 to 64 µg/ml[17]
Bacteroides thetaiotaomicron ATCC® 29741 Agar DilutionCefoperazone64 µg/ml[17]

Note: QC ranges are subject to change and should always be verified against the most current CLSI M100 or EUCAST documentation.

Detailed Protocol: Broth Microdilution MIC Assay for H. influenzae

This protocol outlines the steps for determining the this compound MIC for Haemophilus influenzae according to CLSI guidelines.

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Calculate the volume of solvent (e.g., sterile distilled water or a recommended buffer) needed to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter. Store in small aliquots at -70°C.

  • Preparation of Microdilution Plates:

    • Using sterile Haemophilus Test Medium (HTM) broth, perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

    • Ensure each well contains 50 µL of the appropriate antibiotic dilution.

    • Include a growth control well (100 µL of HTM broth, no antibiotic) and a sterility control well (100 µL of uninoculated HTM broth).

  • Inoculum Preparation:

    • Select several well-isolated colonies of H. influenzae from a fresh (20-24 hour) chocolate agar plate.

    • Suspend the colonies in sterile saline or HTM broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-4 x 10^8 CFU/mL.

    • Dilute this standardized suspension in HTM broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Within 15 minutes of standardization, add 50 µL of the final diluted inoculum to each well of the microdilution plate (except the sterility control).

    • The final volume in each test well will be 100 µL.

  • Incubation:

    • Seal the plates or place them in a container to prevent evaporation.

    • Incubate the plates at 35±2°C in an atmosphere of 5% CO2 for 20-24 hours.[9]

  • Reading and Interpreting Results:

    • Place the microtiter plate on a reading device or view against a dark background.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The growth control well must show distinct turbidity. The sterility control well must remain clear.

    • Compare the results for the QC strain (H. influenzae ATCC® 49247) against the established acceptable ranges to validate the assay.

Visual Guides

MIC_Assay_Workflow prep_media Prepare Supplemented Media (e.g., HTM Broth) prep_abx Prepare Cefoperazone Serial Dilutions in Plate prep_media->prep_abx inoculate Inoculate Microplate prep_abx->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->inoculate incubate Incubate Plate (35°C, 5% CO2, 20-24h) inoculate->incubate read_results Read Results incubate->read_results interpret Determine MIC Value (Lowest concentration with no growth) read_results->interpret qc_check Validate with QC Strain Results interpret->qc_check qc_check->prep_media QC Fail (Troubleshoot) report Report Final MIC qc_check->report QC Pass

Caption: Standard workflow for a broth microdilution MIC assay.

Troubleshooting_Tree start Problem: No Growth in Control Wells q_media Was correct supplemented medium used? start->q_media s_media Solution: Use appropriate medium (e.g., HTM, GC-Agar + supp.) q_media->s_media No q_incubation Were incubation conditions (CO2, Temp, Time) correct? q_media->q_incubation Yes s_incubation Solution: Incubate at 35-37°C with 5% CO2 q_incubation->s_incubation No q_inoculum Was inoculum from a fresh, viable culture? q_incubation->q_inoculum Yes s_inoculum Solution: Prepare inoculum from a <48h old subculture q_inoculum->s_inoculum No end Further investigation needed (e.g., supplement quality) q_inoculum->end Yes

Caption: Decision tree for troubleshooting no-growth results.

References

Technical Support Center: Cefoperazone Dihydrate Degradation Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of Cefoperazone Dihydrate degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Cefoperazone?

A1: Cefoperazone, like other cephalosporins, is susceptible to degradation through the hydrolysis of its four-membered β-lactam ring.[1] Forced degradation studies are essential to identify potential degradation products that could form under various environmental conditions.[2] These studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light to simulate potential storage and handling scenarios.[3][4]

Q2: How should a forced degradation study for Cefoperazone be designed?

A2: A forced degradation or stress testing study is crucial for developing stability-indicating methods and understanding degradation pathways.[5] The goal is typically to achieve 10-15% degradation of the active pharmaceutical ingredient (API).[4] The study should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[4] It is important to analyze stressed blank samples (without the drug) alongside stressed drug samples to ensure that observed peaks are from the drug's degradation and not from the matrix or reagents.[4]

Q3: What are the typical starting LC-MS parameters for analyzing Cefoperazone and its degradation products?

A3: A common approach involves using a C18 reversed-phase column for separation.[6][7] Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is often effective.[8] For mass spectrometry, electrospray ionization (ESI) is typically used. Cefoperazone can be detected in either positive or negative ion mode; for instance, negative ion mode has been used to monitor the precursor to product ion transition of m/z 644.1→528.0.[6][7]

Q4: My Cefoperazone peak is showing poor shape (e.g., tailing or fronting). What are the possible causes?

A4: Poor peak shape can arise from several factors. Column overload is a common issue, which can be addressed by diluting the sample. Secondary interactions between the analyte and the column's stationary phase can cause tailing; adjusting the mobile phase pH or using a different column chemistry may help. Issues with the column itself, such as a void or contamination, can also lead to distorted peaks.

Q5: I am observing low signal intensity or a poor signal-to-noise ratio. How can I improve it?

A5: Low signal intensity can be due to contamination in the MS system, improper MS settings, or issues with the mobile phase.[9] Ensure the mass spectrometer is clean and properly calibrated. Optimize ionization source parameters, such as capillary voltage and source temperature.[10] Check the mobile phase composition and pH to ensure they are optimal for the ionization of Cefoperazone and its degradants. Contamination from sample residues or mobile phase impurities is a frequent cause of high background noise.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Retention Time Shifts Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation.[9]Ensure mobile phase is prepared accurately and consistently. Use a column oven to maintain a stable temperature. If the column is old or has been exposed to harsh conditions, replace it.
High Background Noise Contamination from solvents, sample matrix, or column bleed.[9]Use high-purity LC-MS grade solvents. Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE).[10] Use a column with low bleed characteristics.
Carryover (Peaks from previous injection) Inadequate needle wash, contamination in the injector or column.Optimize the needle wash procedure using a strong solvent. If carryover persists, clean the injector port and consider back-flushing or replacing the column.
Inconsistent Fragmentation Incorrect collision energy settings or improper precursor ion selection in MS/MS.[9]Optimize the collision energy for each degradation product to ensure efficient and reproducible fragmentation. Verify the correct precursor ion is selected in the MS method.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix interfering with the ionization of the target analytes.Improve chromatographic separation to resolve analytes from interfering matrix components. Modify sample preparation to remove interferences (e.g., using SPE or liquid-liquid extraction).[7] Consider using a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for stress testing to induce degradation.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for a specified time (e.g., 2 hours). Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.[4] Heat at 80°C for a specified time (e.g., 1 hour).[4] Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 70°C) for a period (e.g., 3 days).[11] Dissolve and dilute to 100 µg/mL.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.25 million lux hours).[11] Dilute to 100 µg/mL.

  • Analysis: Analyze all samples by LC-MS, including an untreated control sample for comparison.

Protocol 2: LC-MS/MS Method for Analysis

This protocol provides a starting point for the LC-MS/MS analysis of Cefoperazone and its degradation products.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., Waters Xterra C18, 250 x 4.6 mm, 5 µm)[6][7]
Mobile Phase A Water + 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[8]
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute compounds, then return to initial conditions for re-equilibration. (Typical run time: 15-30 minutes)
Flow Rate 0.3 - 1.0 mL/min[8]
Column Temperature 30 - 35°C[12]
Injection Volume 5 - 20 µL[13]
MS System Triple Quadrupole Mass Spectrometer[7]
Ionization Source Electrospray Ionization (ESI), Negative or Positive Mode[7]
Scan Mode Selected Reaction Monitoring (SRM) for quantification or Full Scan for unknown identification
Key SRM Transition (Cefoperazone) m/z 644.1 → 528.0 (Negative Ion Mode)[6][7]
Source Temperature 150°C[10]
Desolvation Temperature 400°C[10]

Quantitative Data Summary

Table 1: Representative Forced Degradation Conditions and Observations

Note: The extent of degradation will vary based on the exact experimental conditions.

Stress Condition Reagent Typical Conditions Expected Outcome
Acid Hydrolysis1 M HCl80°C, 2 hoursSignificant degradation, hydrolysis of β-lactam ring.[1]
Base Hydrolysis0.1 M NaOHRoom Temp, 30 minRapid degradation, hydrolysis of β-lactam ring.[1]
Oxidation30% H₂O₂80°C, 1 hourFormation of N-oxides or other oxidation products.
Thermal StressDry Heat70°C, 3 daysPotential for various degradation products.
Photolytic StressUV/Fluorescent LightICH GuidelinesPotential for photolytic cleavage or rearrangement.
Table 2: Potential Degradation Products of Cefoperazone

This table is representative and based on the known degradation pathways of cephalosporins. The exact m/z values should be confirmed experimentally.

Potential Degradation Product Proposed Structure/Modification Expected [M-H]⁻ m/z
DP1 (Hydrolysis Product)Opening of the β-lactam ring662.15
DP2 (Decarboxylation Product)Loss of CO₂ from the main structure600.15
DP3 (Side Chain Cleavage)Cleavage of the R1 side chainVaries
DP4 (Side Chain Cleavage)Cleavage of the R2 side chainVaries

Visualizations

G cluster_prep Sample Preparation & Stressing cluster_analysis LC-MS Analysis cluster_data Data Processing start This compound Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress dilute Neutralize (if needed) & Dilute to Final Concentration stress->dilute inject Inject Sample into LC-MS System dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS Detection (Full Scan / MS/MS) separate->detect process Process Chromatograms & Mass Spectra detect->process identify Identify Degradation Peaks (Compare to Control) process->identify characterize Characterize Structure (MS/MS Fragmentation) identify->characterize quantify Quantify Degradants (if required) characterize->quantify

Caption: Workflow for a forced degradation study of Cefoperazone.

G start LC-MS Problem Observed p1 Poor Peak Shape Tailing, Fronting, Splitting start->p1 p2 Retention Time Drift Inconsistent Elution Times start->p2 p3 Low Sensitivity / High Noise Poor Signal-to-Noise Ratio start->p3 p4 Sample Carryover Ghost Peaks from Prior Run start->p4 s1 1. Check for column overload (dilute sample). 2. Adjust mobile phase pH. 3. Check column health (replace if necessary). p1->s1 Solutions s2 1. Verify mobile phase preparation. 2. Ensure stable column temperature. 3. Check for system leaks or pump issues. p2->s2 Solutions s3 1. Clean the MS ion source. 2. Use high-purity solvents. 3. Optimize MS parameters (voltages, temps). 4. Improve sample clean-up. p3->s3 Solutions s4 1. Optimize injector wash method. 2. Use a stronger wash solvent. 3. Check for contamination in autosampler. p4->s4 Solutions

Caption: Troubleshooting guide for common LC-MS issues.

G cluster_conditions Stress Conditions cef Cefoperazone (m/z 644.1) acid Acidic Hydrolysis (e.g., HCl) cef->acid base Basic Hydrolysis (e.g., NaOH) cef->base oxi Oxidation (e.g., H2O2) cef->oxi dp1 Open β-Lactam Ring Product (Hydrolysis) acid->dp1 Major Pathway dp2 Side-Chain Cleavage Products acid->dp2 Minor Pathway base->dp1 Major Pathway dp3 Oxidation Products (e.g., N-Oxide) oxi->dp3 Specific Pathway

References

Improving the solubility of Cefoperazone Dihydrate for high-concentration stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefoperazone Dihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing high-concentration stock solutions of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, cefoperazone binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, which are essential enzymes for the final step in peptidoglycan synthesis. This inhibition disrupts the cell wall's structural integrity, leading to cell lysis and bacterial death.[1]

Q2: What are the general solubility properties of Cefoperazone and its forms?

A2: The solubility of cefoperazone can vary depending on its form (e.g., free acid, dihydrate, sodium salt). Cefoperazone Sodium is generally considered freely soluble in water.[2] The European Pharmacopoeia describes this compound as freely soluble in water, soluble in methanol, and slightly soluble in ethanol.[3] In contrast, the free acid form of cefoperazone is reported to be insoluble in water and ethanol.[4] For preparing aqueous stock solutions, it is advisable to use the sodium salt or to dissolve the dihydrate form under conditions that promote the formation of the salt.

Q3: What is the stability of Cefoperazone solutions?

A3: Cefoperazone solutions are most stable within a pH range of 4.0 to 7.0.[5] They are slightly unstable in acidic conditions and highly unstable in alkaline solutions.[5] Reconstituted solutions of Cefoperazone Sodium have been shown to be stable for up to 8 days at 25°C and for at least 80 days at 5°C.[6] For long-term storage, freezing at -20°C or -80°C is recommended, with stability reported for at least 96 days at -10°C.[6][7] It is important to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

This guide addresses common issues encountered when preparing high-concentration stock solutions of this compound.

Problem Potential Cause Troubleshooting Steps
Difficulty Dissolving the Powder - Incorrect solvent being used.- The pH of the solution is not optimal for solubility.- The concentration is too high for the chosen solvent.- Insufficient agitation.- Ensure you are using a suitable solvent. For high-concentration aqueous solutions, start with high-purity water and consider converting the dihydrate to its more soluble sodium salt.- Adjust the pH of the solution. The pH of a Cefoperazone Sodium solution is typically between 4.5 and 6.5.[8] If starting with the dihydrate, a slight increase in pH with a dilute base (e.g., NaOH) can significantly improve solubility.- For very high concentrations (>333 mg/mL), vigorous and prolonged agitation may be necessary.[9] Gentle heating and sonication can also aid dissolution, but monitor for any degradation.[5][10]
Precipitation Occurs After Dissolution - The solution is supersaturated.- The pH of the solution has shifted.- The temperature of the solution has decreased.- Interaction with other components in the media.- If precipitation occurs upon cooling, the solution may be supersaturated at the lower temperature. Try preparing a slightly less concentrated stock solution.- Verify the pH of the final solution and adjust if necessary to maintain it within the stable range of 4.0-7.0.[5]- Store the stock solution at the appropriate temperature immediately after preparation. For long-term storage, aliquot and freeze.- When diluting the stock solution into your experimental media, add it slowly while stirring to avoid localized high concentrations that could lead to precipitation.
Solution Appears Cloudy or Hazy - Incomplete dissolution.- Presence of insoluble impurities.- Microbial contamination.- Continue agitation, sonication, or gentle warming to ensure complete dissolution.[5][9][10]- If the cloudiness persists, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles or potential microbial contamination.[7]- Always use sterile solvents and aseptic techniques when preparing stock solutions for biological experiments.
Loss of Antibiotic Activity - Degradation due to improper pH.- Exposure to light or high temperatures for extended periods.- Repeated freeze-thaw cycles.- Ensure the final pH of the stock solution is within the stable range of 4.0-7.0.[5]- Protect the stock solution from light and store at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).[7][9]- Aliquot the stock solution into single-use volumes to avoid the detrimental effects of repeated freezing and thawing.[7]

Data Presentation

Table 1: Solubility of Cefoperazone and its Salts in Various Solvents

Compound FormSolventReported SolubilityNotes
Cefoperazone SodiumWater50 mg/mL[1][5]Heating may be required.[5]
Cefoperazone SodiumWater60 mg/mL[7]Ultrasonic treatment may be needed.[7]
Cefoperazone SodiumWaterFreely Soluble[3]
Cefoperazone SodiumMethanolSoluble[3]
Cefoperazone SodiumEthanol (96%)Slightly Soluble[3]
CefoperazoneDMSO≥ 100 mg/mL[10][11]
CefoperazoneWater0.1 mg/mL[11]Ultrasonic treatment is needed.[11]
CefoperazoneWaterInsoluble[4]
CefoperazoneEthanolInsoluble[4]
Sterile CefoperazoneCompatible DiluentsApprox. 475 mg/mL[9]Vigorous agitation required for concentrations >333 mg/mL.[9]

Table 2: Stability of Cefoperazone Solutions

Storage TemperatureDiluentStability Duration
25°C5% Dextrose or 0.9% NaCl8 days[6]
5°C5% Dextrose or 0.9% NaClAt least 80 days[6]
-10°C5% Dextrose or 0.9% NaClAt least 96 days[6]
-20°CNot specified1 month[7]
-80°CNot specified6 months[7]

Experimental Protocols

Protocol for Preparing a High-Concentration (e.g., 100 mg/mL) Cefoperazone Stock Solution

This protocol describes the preparation of a 10 mL stock solution of Cefoperazone at a concentration of 100 mg/mL.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Water for Injection or equivalent)

  • 1 M Sodium Hydroxide (NaOH) solution, sterile

  • 1 M Hydrochloric Acid (HCl) solution, sterile

  • Sterile 15 mL conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile cryovials for aliquoting

  • Vortex mixer

  • pH meter or pH strips

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder and transfer it to the sterile 15 mL conical tube.

  • Initial Solubilization: Add approximately 7-8 mL of sterile water to the tube.

  • Vortexing: Cap the tube tightly and vortex vigorously for 2-3 minutes. The solution will likely be a cloudy suspension at this stage.

  • pH Adjustment for Solubilization:

    • Measure the pH of the suspension. It is expected to be acidic.

    • Carefully add the 1 M NaOH solution dropwise while vortexing. Monitor the pH closely.

    • Continue adding NaOH until the powder is fully dissolved and the solution becomes clear. The target pH should be between 6.0 and 7.0 for optimal solubility and stability. Avoid letting the pH go above 7.5, as Cefoperazone is unstable in alkaline conditions.[5]

    • If the pH overshoots, use the 1 M HCl solution to bring it back into the desired range.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add sterile water to bring the final volume to 10 mL.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile container. This step removes any remaining particulates and ensures the sterility of the stock solution.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use, sterile cryovials.

    • Label the vials clearly with the name of the compound, concentration, date of preparation, and your initials.

    • For short-term storage (up to one week), store the aliquots at 2-8°C, protected from light.

    • For long-term storage, store the aliquots at -20°C or -80°C.[7]

Visualizations

experimental_workflow start Start: Weigh this compound add_water Add Sterile Water (7-8 mL) start->add_water vortex Vortex Vigorously add_water->vortex measure_ph Measure pH of Suspension vortex->measure_ph adjust_ph Adjust pH to 6.0-7.0 with 1 M NaOH (dropwise while vortexing) measure_ph->adjust_ph check_dissolution Check for Complete Dissolution adjust_ph->check_dissolution check_dissolution->vortex Not Dissolved adjust_volume Adjust Final Volume to 10 mL check_dissolution->adjust_volume Dissolved filter Sterile Filter (0.22 µm) adjust_volume->filter aliquot Aliquot into Sterile Vials filter->aliquot store Store at 2-8°C (short-term) or -20°C/-80°C (long-term) aliquot->store end End: High-Concentration Stock Solution store->end

Caption: Workflow for preparing a high-concentration stock solution of Cefoperazone.

solubility_factors solubility This compound Solubility ph pH solubility->ph temperature Temperature solubility->temperature solvent Solvent Choice solubility->solvent agitation Agitation/Sonication solubility->agitation ph_desc Higher pH (6.0-7.0) increases solubility (forms soluble salt) ph->ph_desc temp_desc Gentle heating can aid dissolution, but high temperatures may cause degradation temperature->temp_desc solvent_desc Water (for sodium salt) and DMSO are effective solvents solvent->solvent_desc agitation_desc Vigorous agitation is needed for high concentrations agitation->agitation_desc

Caption: Key factors influencing the solubility of this compound.

mechanism_of_action cefoperazone Cefoperazone pbp Penicillin-Binding Proteins (PBPs) (in bacterial cell wall) cefoperazone->pbp Binds to inhibition Inhibition pbp->inhibition peptidoglycan Peptidoglycan Cross-linking cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall is essential for weak_wall Weakened Cell Wall cell_wall->weak_wall is disrupted, leading to inhibition->peptidoglycan Prevents lysis Cell Lysis and Bacterial Death weak_wall->lysis

Caption: Mechanism of action of Cefoperazone leading to bacterial cell death.

References

Addressing inconsistent results in Cefoperazone Dihydrate susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Cefoperazone Dihydrate susceptibility testing. The information is intended for researchers, scientists, and drug development professionals to help ensure accurate and consistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inconsistent Minimum Inhibitory Concentration (MIC) results with this compound?

Inconsistent MIC results for this compound can stem from several factors throughout the experimental process. Key areas to scrutinize include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy can lead to falsely resistant results, while an inoculum that is too light may yield falsely susceptible results. It is imperative to standardize the inoculum to a 0.5 McFarland turbidity standard.[1][2]

  • Media Composition and Quality: Variations in Mueller-Hinton Agar (MHA) or broth, such as pH, cation concentration, and presence of antagonists, can significantly impact results.[3][4][5][6][7] For instance, the concentration of divalent cations like calcium and magnesium can affect the activity of some antibiotics against certain bacteria.[8]

  • Incubation Conditions: Deviations from the recommended incubation temperature (typically 35°C ± 2°C) and duration (16-20 hours for broth microdilution, 16-18 hours for disk diffusion) can alter bacterial growth rates and affect the final MIC or zone size.[9] For certain organisms, such as Haemophilus spp. and Neisseria gonorrhoeae, a CO2-enriched atmosphere is required.[9]

  • This compound Quality: The purity and potency of the this compound powder or disks are paramount. Improper storage can lead to degradation of the antibiotic, resulting in inaccurate susceptibility readings.

  • Methodological Adherence: Strict adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is essential for reproducibility.[8][10][11][12]

Q2: My zone of inhibition for the quality control (QC) strain is out of range. What should I do?

When a QC strain yields a zone of inhibition outside the acceptable range, it indicates a potential issue with the testing procedure or materials. The following steps should be taken:

  • Verify the QC Strain: Ensure the correct QC strain was used and that it has been stored and subcultured appropriately.

  • Check the Cefoperazone Disks: Confirm that the disks are not expired and have been stored according to the manufacturer's instructions.

  • Review the Inoculum Preparation: Re-verify that the inoculum was prepared to the correct 0.5 McFarland standard.

  • Examine the Mueller-Hinton Agar: Check the expiration date, storage conditions, and pH of the agar. The agar depth in the petri dish should also be uniform and within the recommended range (typically 4 mm).[8]

  • Assess Incubation Conditions: Confirm that the incubator maintained the correct temperature and atmosphere.

  • Repeat the Test: If any of the above factors are suspect, correct them and repeat the test. If the QC results are still out of range after troubleshooting, consider using a new lot of disks, media, or a fresh culture of the QC strain.

Q3: Can I use a different agar medium if I don't have Mueller-Hinton Agar?

It is strongly recommended to use Mueller-Hinton Agar for routine antimicrobial susceptibility testing as it is the standard medium for which interpretive criteria have been established by organizations like CLSI and EUCAST.[5][6][7] Using other media, such as Nutrient Agar or Tryptone Soya Agar, can lead to significant variations in results due to differences in nutrient content, pH, and the presence of interfering substances.[5][6][7] If MHA is unavailable, it is crucial to validate the alternative medium extensively against MHA with a wide range of organisms and antibiotics, including Cefoperazone, to ensure comparable results.

Q4: How does the addition of Sulbactam affect Cefoperazone susceptibility testing?

Sulbactam is a β-lactamase inhibitor that, when combined with Cefoperazone, can restore its activity against many β-lactamase-producing bacteria.[13][14][15][16] For in vitro testing of the Cefoperazone-Sulbactam combination, specific disks (e.g., 75/30 µg) and interpretive criteria should be used.[17] The addition of sulbactam typically results in smaller MICs or larger zones of inhibition for β-lactamase-producing organisms compared to Cefoperazone tested alone.[15][18]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound susceptibility testing.

G start Inconsistent Results Observed check_qc Is the QC strain within the acceptable range? start->check_qc qc_no No check_qc->qc_no qc_yes Yes check_qc->qc_yes troubleshoot_qc Troubleshoot QC Failure: - Verify QC strain identity and viability. - Check antibiotic disk lot and expiration. - Review inoculum preparation. - Inspect media quality (pH, depth). - Verify incubation conditions. qc_no->troubleshoot_qc repeat_qc Repeat QC Test troubleshoot_qc->repeat_qc qc_still_no Still out of range? repeat_qc->qc_still_no contact_supplier Contact supplier for media/disks. Use new lots. qc_still_no->contact_supplier Yes qc_still_no->qc_yes No, proceed with test troubleshooting troubleshoot_test Troubleshoot Test Parameters: - Inoculum density (McFarland standard). - Purity of the bacterial isolate. - Proper disk application/spacing. - Correct reading of zones/MIC endpoints. qc_yes->troubleshoot_test review_protocol Review and strictly adhere to standardized protocol (CLSI/EUCAST). troubleshoot_test->review_protocol repeat_experiment Repeat Experiment with Test Isolate review_protocol->repeat_experiment results_ok Consistent Results Achieved repeat_experiment->results_ok

Caption: Troubleshooting workflow for inconsistent this compound susceptibility testing results.

Data Presentation

Table 1: Quality Control Ranges for Cefoperazone (75 µg) Disk Diffusion Testing

Quality Control StrainATCC NumberZone Diameter Range (mm)
Escherichia coli2592224 - 33[19]
Staphylococcus aureus2592323 - 34[19]
Pseudomonas aeruginosa2785322 - 29

Note: Ranges are based on CLSI guidelines. Laboratories should establish their own internal QC ranges.

Table 2: Quality Control Ranges for Cefoperazone/Sulbactam (75/30 µg) Disk Diffusion Testing

Quality Control StrainATCC NumberZone Diameter Range (mm)
Acinetobacter calcoaceticus subsp. anitratus4349826 - 32[17]

Note: This strain is specifically used to monitor the sulbactam component of the combination disk.[17]

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing

This protocol is based on the CLSI M02 standard.[10]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard visually or using a spectrophotometer.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Cefoperazone Disks:

    • Aseptically apply a Cefoperazone (75 µg) disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition to the nearest millimeter using a ruler or caliper on the underside of the plate.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the established zone diameter breakpoints from CLSI or EUCAST guidelines.

Protocol 2: Broth Microdilution MIC Determination

This protocol is based on the CLSI M07 standard.[11]

  • Preparation of Cefoperazone Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the Cefoperazone stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation and Standardization:

    • Prepare an inoculum as described in Protocol 1, steps 1a-1c.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the Cefoperazone dilutions.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Cefoperazone that completely inhibits visible bacterial growth.

Signaling Pathway Diagram

Mechanism of Beta-Lactamase Resistance to Cefoperazone

Beta-lactam antibiotics like Cefoperazone act by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. A primary mechanism of resistance is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive.

G cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis PBP->CellLysis Inhibition leads to BetaLactamase Beta-Lactamase Enzyme InactiveCefoperazone Inactive Cefoperazone BetaLactamase->InactiveCefoperazone Hydrolyzes to Cefoperazone Cefoperazone Cefoperazone->PBP Inhibits Cefoperazone->BetaLactamase Targeted by

Caption: Cefoperazone action and beta-lactamase mediated resistance.

References

Minimizing Cefoperazone Dihydrate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Cefoperazone Dihydrate during sample preparation for analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Problem Potential Cause Recommended Solution
Low analyte response or inconsistent results in HPLC analysis. Degradation of this compound due to inappropriate solvent pH.Cefoperazone is most stable in a pH range of 4.0-7.0.[1] It is slightly unstable in acidic conditions and highly unstable in alkaline solutions.[1] Prepare all solutions, including sample diluents and mobile phases, within a pH range of 4.5 to 6.5 for optimal stability.[2] Use appropriate buffers like phosphate or acetate to maintain a stable pH.
Appearance of extra peaks in the chromatogram. Degradation products formed during sample preparation.Minimize the time between sample preparation and analysis. Protect samples from light and elevated temperatures. Common degradation pathways include hydrolysis and oxidation.[2][3]
Decreasing analyte peak area over a sequence of injections. Instability of this compound in the prepared sample solution at room temperature.Store prepared sample solutions at refrigerated temperatures (2-8°C) and for no longer than 24 hours. If possible, use an autosampler with cooling capabilities. For longer storage, freezing (-20°C or below) may be an option, but freeze-thaw stability should be validated.
Precipitation of the sample after dissolution. Poor solubility or supersaturation in the chosen solvent.This compound is soluble in water (up to 50 mg/mL, with heating).[1] For HPLC analysis, dissolving the sample in the mobile phase is often a good practice to ensure compatibility and prevent precipitation upon injection.[4]
Variability between different batches of prepared samples. Inconsistent sample preparation procedures.Follow a standardized and detailed sample preparation protocol. Ensure accurate pH measurement and adjustment, precise temperature control, and consistent timing of each step.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: The primary factors contributing to the degradation of this compound are:

  • pH: Cefoperazone is highly susceptible to degradation in alkaline and, to a lesser extent, acidic conditions. The optimal pH for stability is between 4.0 and 7.0.[1]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[4] Therefore, it is crucial to avoid heating samples unless necessary for dissolution and to store them at cool temperatures.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5] Samples should be prepared and stored in amber vials or protected from light.

  • Oxidizing Agents: Cefoperazone can be degraded by oxidizing agents.[6] Contact with peroxides or other oxidizing species should be avoided.

Q2: What are the main degradation pathways of Cefoperazone?

A2: The main degradation pathways for Cefoperazone include:

  • Hydrolysis: This is a common degradation route for β-lactam antibiotics, involving the cleavage of the β-lactam ring. Hydrolysis is significantly influenced by pH.[2][3]

  • Oxidation: The thioether group in the Cefoperazone molecule is susceptible to oxidation.[6]

  • Photodegradation: Exposure to light can induce degradation, a common issue for many pharmaceuticals.[5][7]

Q3: What is the recommended solvent for dissolving this compound?

A3: For analytical purposes, this compound can be dissolved in water, with solubility up to 50 mg/mL, sometimes requiring gentle heating.[1] However, to ensure compatibility with the chromatographic system and minimize the risk of precipitation, it is often recommended to dissolve the sample directly in the mobile phase used for the HPLC analysis.[4]

Q4: How should I store my prepared this compound samples before analysis?

A4: To minimize degradation, prepared samples should be stored in tightly capped, light-protected (e.g., amber) vials at refrigerated temperatures (2-8°C). If using an autosampler, a cooled tray is highly recommended. The stability of the prepared solution should be determined, but as a general guideline, analysis should be performed as soon as possible after preparation, ideally within 24 hours.

Quantitative Data Summary

Table 1: Stability of Cefoperazone in Different Solvents and Temperatures

Solvent/SolutionTemperatureStability DurationReference
Peritoneal Dialysis (PD) Solutions4°C>90% retained for 120 hours[8]
Peritoneal Dialysis (PD) Solutions25°C and 30°CStable for at least 24 hours[8]
Peritoneal Dialysis (PD) Solutions37°CStable for less than 24 hours[8]
5% Dextrose and 0.9% Sodium Chloride Injections25°CStable for 8 days (<10% loss)[6]
5% Dextrose and 0.9% Sodium Chloride Injections5°CStable for at least 80 days[6]
5% Dextrose and 0.9% Sodium Chloride Injections-10°CStable for at least 96 days[6]

Experimental Protocols

Protocol 1: Sample Preparation for RP-HPLC Analysis

This protocol is based on a validated method for the determination of Cefoperazone.

1. Materials:

  • This compound reference standard
  • Methanol (HPLC grade)
  • Phosphate buffer (pH 6.8)
  • Water (HPLC grade)
  • 0.45 µm syringe filters

2. Equipment:

  • Analytical balance
  • Volumetric flasks
  • Pipettes
  • pH meter
  • Sonicator
  • HPLC system with UV detector

3. Mobile Phase Preparation:

  • Prepare a phosphate buffer solution and adjust the pH to 6.8.
  • Mix the phosphate buffer (pH 6.8) and methanol in a ratio of 3:1 (v/v).
  • Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator or vacuum.

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
  • Dissolve the standard in the mobile phase and make up the volume to the mark. This will give a stock solution of 1 mg/mL.
  • From the stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.

5. Sample Solution Preparation:

  • For a formulated product, accurately weigh a portion of the powder for injection equivalent to 10 mg of Cefoperazone.
  • Transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: Phosphate buffer (pH 6.8): Methanol (3:1, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm
  • Injection Volume: 20 µL
  • Temperature: Ambient

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis weigh Weigh this compound dissolve Dissolve in Mobile Phase weigh->dissolve 1 dilute Dilute to Working Concentration dissolve->dilute 2 filter Filter through 0.45 µm Syringe Filter dilute->filter 3 inject Inject into HPLC filter->inject 4 separate Chromatographic Separation inject->separate 5 detect UV Detection at 254 nm separate->detect 6 analyze Data Analysis detect->analyze 7

Caption: Experimental workflow for this compound sample preparation and HPLC analysis.

degradation_factors cluster_factors Degradation Factors cluster_pathways Degradation Pathways cefoperazone This compound Stability hydrolysis Hydrolysis oxidation Oxidation photolysis Photolysis ph pH (Acidic/Alkaline) ph->hydrolysis temp Temperature (Elevated) temp->hydrolysis light Light (UV Exposure) light->photolysis

References

Technical Support Center: Cefoperazone Dihydrate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Cefoperazone Dihydrate in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound aqueous solutions.

Issue 1: Rapid degradation of Cefoperazone solution upon preparation.

  • Question: My freshly prepared Cefoperazone solution is showing rapid degradation. What could be the cause?

  • Answer: Rapid degradation of Cefoperazone in aqueous solutions is often linked to the pH of the solution. Cefoperazone is highly unstable in alkaline conditions[1]. The primary degradation pathway in aqueous solutions is the cleavage of the β-lactam ring through hydrolysis[2]. Ensure the pH of your solution is within the stable range of 4.0 to 7.0[1].

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your prepared solution.

    • Adjust pH: If the pH is above 7.0, adjust it to the 4.0-7.0 range using a suitable buffer (e.g., phosphate, citrate, or acetate buffers)[3].

    • Solvent Choice: Ensure the water or solvent used is free from alkaline contaminants.

    • Temperature Control: Prepare and store solutions at recommended temperatures. Elevated temperatures accelerate degradation[4][5].

Issue 2: Precipitation or cloudiness in the Cefoperazone solution.

  • Question: I am observing precipitation in my Cefoperazone solution. What should I do?

  • Answer: Precipitation can occur due to several factors, including pH-dependent solubility, concentration exceeding solubility limits, or interaction with components in the solvent system. Cefoperazone is soluble in water, and heat can be applied as needed to aid dissolution, resulting in a clear, faint yellow solution[1].

  • Troubleshooting Steps:

    • Check Concentration: Ensure the concentration of Cefoperazone does not exceed its solubility limit in the chosen solvent. The maximum solubility is approximately 475 mg/mL in compatible diluents[6].

    • pH Verification: Confirm the pH of the solution is within the optimal range of 4.0-7.0, as pH shifts can affect solubility[1].

    • Gentle Warming: If appropriate for your experimental conditions, gentle warming and agitation can help dissolve the precipitate. Vigorous and prolonged agitation may be necessary for higher concentrations[6].

    • Inspect for Contaminants: Ensure all glassware and solvents are clean and free from particulate matter.

Issue 3: Inconsistent results in stability studies.

  • Question: My stability studies for Cefoperazone solutions are yielding inconsistent and variable results. How can I improve reproducibility?

  • Answer: Inconsistent results in stability studies can stem from variations in experimental conditions and the analytical methodology. Key factors influencing stability include pH, temperature, light exposure, and the composition of the solution[5][7].

  • Troubleshooting Steps:

    • Standardize Protocols: Strictly adhere to a standardized protocol for solution preparation, including the source and quality of reagents.

    • Control Environmental Factors:

      • pH: Use buffers to maintain a constant pH throughout the experiment[3].

      • Temperature: Conduct experiments in a temperature-controlled environment.

      • Light: Store solutions protected from light, especially during long-term studies, although protection from light is not necessary after reconstitution for shorter periods[6].

    • Validated Analytical Method: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify Cefoperazone and its degradation products[8][9][10].

    • Crystal Form: Be aware that different crystal forms of Cefoperazone Sodium can exhibit different stabilities, which might affect results if using different batches of the compound[4].

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound aqueous solutions?

A1: Cefoperazone solutions are most stable in a pH range of 4.0 to 7.0[1]. Outside this range, particularly in alkaline conditions, the rate of degradation increases significantly[1][2].

Q2: How does temperature affect the stability of Cefoperazone solutions?

A2: Increased temperature accelerates the degradation of Cefoperazone[4][5]. For short-term storage, solutions are stable for up to 8 days at 25°C[11]. For longer-term stability, storage at 5°C (up to 80 days) or -10°C (up to 96 days) is recommended[11].

Q3: What are the primary degradation products of Cefoperazone in aqueous solutions?

A3: The primary degradation pathway for Cefoperazone, like other cephalosporins, is the hydrolysis of the β-lactam ring[2]. In alkaline conditions, Cefoperazone can degrade into two sulfhydryl compounds[12]. Thermal degradation can lead to the breakdown of the dihydrothiazine ring and release of various substituents[13].

Q4: Are there any recommended stabilizing agents for Cefoperazone solutions?

A4: While the search results do not specify particular stabilizing agents for Cefoperazone, general strategies for enhancing the stability of pharmaceuticals in solution can be applied. These include the use of buffers to maintain an optimal pH, antioxidants to prevent oxidative degradation, and chelating agents[3][14]. Formulation strategies like microencapsulation or lyophilization can also improve stability[3][14].

Q5: What analytical methods are suitable for assessing the stability of Cefoperazone?

A5: A stability-indicating High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique for quantifying Cefoperazone and separating it from its degradation products[8][9][10][15].

Data Presentation

Table 1: Stability of Cefoperazone Sodium Solutions at Different Temperatures

Storage TemperatureVehicleStability (Time to <10% potency loss)
25°C5% Dextrose or 0.9% NaCl8 days[11]
5°C5% Dextrose or 0.9% NaClat least 80 days[11]
-10°C5% Dextrose or 0.9% NaClat least 96 days[11]
4°CPeritoneal Dialysis (PD) solutions120 hours (>90% initial concentration)[16]
25°C & 30°CPeritoneal Dialysis (PD) solutionsat least 24 hours[16]
37°CPeritoneal Dialysis (PD) solutionsless than 24 hours[16]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Aqueous Solution

  • Materials:

    • This compound powder

    • Sterile water for injection or HPLC-grade water

    • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

    • pH meter

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a phosphate buffer solution (e.g., 0.1 M) with a target pH of 6.8.

    • Accurately weigh the required amount of this compound powder.

    • In a volumetric flask, dissolve the Cefoperazone powder in a small volume of the prepared buffer.

    • Gently agitate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary[1].

    • Once dissolved, bring the solution to the final volume with the buffer.

    • Verify the final pH of the solution and adjust if necessary.

    • Filter the solution through a 0.22 µm syringe filter for sterilization and removal of any particulates.

Protocol 2: Stability-Indicating RP-HPLC Method for Cefoperazone

This protocol is a general guideline based on published methods[8][9][10]. Method validation and optimization are crucial for specific applications.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: ODS column (e.g., C18, 150 mm x 4.6 mm, 5 µm)[8][9].

    • Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a mixture of potassium dihydrogen phosphate (KH2PO4) solution and acetonitrile (e.g., 80:20 v/v)[8][9]. Another reported mobile phase is phosphate buffer (pH 6.8) and methanol (5:2 v/v)[10].

    • Flow Rate: 1.0 mL/min[8][9].

    • Detection Wavelength: 230 nm[8][9] or 254 nm[10].

    • Injection Volume: 20 µL[8][9].

    • Temperature: Room temperature.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of Cefoperazone in the mobile phase or a suitable diluent at known concentrations.

    • Prepare samples for analysis by diluting the Cefoperazone solutions under investigation to a suitable concentration within the linear range of the method.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area of Cefoperazone.

    • Quantify the concentration of Cefoperazone in the samples by comparing their peak areas to those of the standard solutions.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method[15].

  • Acid Hydrolysis:

    • Treat a Cefoperazone solution with an acid (e.g., 0.1 M HCl) for a defined period (e.g., 30 minutes)[15].

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat a Cefoperazone solution with a base (e.g., 0.1 M NaOH) for a defined period (e.g., 30 minutes)[15].

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a Cefoperazone solution with an oxidizing agent (e.g., 3.0% w/v H2O2) for a defined period (e.g., 30 minutes)[15].

  • Photodegradation:

    • Expose a Cefoperazone solution to a light source for a defined period (e.g., 6 hours)[15].

  • Thermal Degradation:

    • Heat a Cefoperazone solution at an elevated temperature (e.g., 60-80°C) for a defined period[4].

After each stress condition, analyze the samples using the stability-indicating HPLC method to observe the degradation of Cefoperazone and the formation of degradation products.

Visualizations

cluster_prep Solution Preparation cluster_stability Stability Testing cluster_troubleshooting Troubleshooting Cefo_Powder Cefoperazone Dihydrate Powder Mixing Dissolution Cefo_Powder->Mixing Solvent Aqueous Solvent (e.g., Water, Buffer) Solvent->Mixing pH_Check1 pH Measurement Mixing->pH_Check1 Cefo_Solution Cefoperazone Aqueous Solution pH_Check1->Cefo_Solution pH 4.0-7.0 Degradation Degradation (>10% loss) pH_Check1->Degradation pH > 7.0 Storage Storage Conditions (Temp, Light) Cefo_Solution->Storage Precipitation Precipitation Cefo_Solution->Precipitation Sampling Time-point Sampling Storage->Sampling Analysis HPLC Analysis Sampling->Analysis Data Data Evaluation (% Remaining) Analysis->Data Data->Degradation High Degradation Rate Adjust_pH Adjust pH to 4-7 Degradation->Adjust_pH Control_Temp Control Temperature Degradation->Control_Temp Precipitation->Adjust_pH Check_Conc Check Concentration Precipitation->Check_Conc

Caption: Experimental workflow for preparing and testing Cefoperazone solutions.

cluster_conditions Degradation Conditions cluster_pathways Degradation Pathways Cefoperazone Cefoperazone Hydrolysis Hydrolysis of β-lactam Ring Cefoperazone->Hydrolysis Oxidation Oxidation Cefoperazone->Oxidation Photolysis Photolysis Cefoperazone->Photolysis Thermal_Deg Thermal Degradation Cefoperazone->Thermal_Deg Alkaline_pH Alkaline pH (>7.0) Alkaline_pH->Hydrolysis accelerates High_Temp High Temperature High_Temp->Thermal_Deg induces Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Oxidation induces Light UV/Visible Light Light->Photolysis induces Degradation_Products Degradation Products (e.g., Sulfhydryl compounds, Ring-opened structures) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermal_Deg->Degradation_Products

Caption: Key degradation pathways for Cefoperazone in aqueous solutions.

cluster_checks Initial Checks cluster_solutions Corrective Actions Problem Instability Observed (Degradation/Precipitation) Check_pH Is pH 4.0 - 7.0? Problem->Check_pH Check_Temp Is Temperature Controlled? Problem->Check_Temp Check_Conc Is Concentration below 475 mg/mL? Problem->Check_Conc Check_Light Is it Light Protected? Problem->Check_Light Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Stable_Solution Stable Cefoperazone Solution Check_pH->Stable_Solution Yes Store_Cold Store at 2-8°C or Frozen Check_Temp->Store_Cold No Check_Temp->Stable_Solution Yes Dilute Dilute Solution Check_Conc->Dilute No Check_Conc->Stable_Solution Yes Protect_Light Use Amber Vials Check_Light->Protect_Light No Check_Light->Stable_Solution Yes Adjust_pH->Stable_Solution Store_Cold->Stable_Solution Dilute->Stable_Solution Protect_Light->Stable_Solution

Caption: A logical troubleshooting guide for Cefoperazone solution instability.

References

Validation & Comparative

Cefoperazone Dihydrate vs. Ceftazidime: An In Vitro Activity Comparison Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research and development, a thorough understanding of the in vitro activity of cephalosporins is crucial for guiding therapeutic strategies and discovering novel antibacterial agents. This guide provides a detailed comparison of the in vitro efficacy of two prominent third-generation cephalosporins, Cefoperazone Dihydrate and Ceftazidime, against a range of clinically significant bacterial isolates.

Comparative In Vitro Activity

The in vitro potency of Cefoperazone and Ceftazidime has been extensively evaluated against various Gram-negative and Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and susceptibility rates from several key studies.

Gram-Negative Isolates

The activity of both agents against Gram-negative bacilli, particularly Pseudomonas aeruginosa and members of the Enterobacteriaceae family, is a critical determinant of their clinical utility.

OrganismAntibiotic(s)MIC90 (mg/L)Susceptibility (%)
Pseudomonas aeruginosaCeftazidime462 - 89
Cefoperazone>460
Escherichia coliCeftazidime≤ 0.25-
Cefoperazone>0.25-
Klebsiella pneumoniaeCeftazidime1-4-
Enterobacter spp.Ceftazidime≤ 0.25-
Proteus mirabilisCeftazidime≤ 0.25-
Indole-positive ProteusCeftazidime≤ 0.25-
Serratia spp.Ceftazidime1-4-
Acinetobacter spp.Ceftazidime1-4-
Citrobacter spp.Ceftazidime1-4-

Data compiled from multiple sources.[1][2]

Notably, against Pseudomonas aeruginosa, ceftazidime generally demonstrates greater in vitro activity than cefoperazone, with a lower MIC90 value.[1] One study found the activity of ceftazidime against P. aeruginosa to be four times that of cefoperazone.[1] For Enterobacteriaceae such as E. coli, Klebsiella pneumoniae, and Proteus species, ceftazidime also tends to exhibit lower MIC90 values compared to cefoperazone.[1]

The combination of Cefoperazone with the β-lactamase inhibitor Sulbactam has been shown to enhance its activity, particularly against certain resistant strains. For carbapenem-resistant Acinetobacter baumannii, the addition of sulbactam to cefoperazone reduced the MIC values.[3] However, this enhanced effect was not observed for carbapenem-resistant P. aeruginosa.[3]

Gram-Positive Isolates

Against Gram-positive cocci, the activity of both cephalosporins is generally lower than that observed against susceptible Gram-negative organisms.

OrganismAntibioticActivity
Staphylococcus aureusCeftazidimeLess active
Streptococcus spp. (Groups A & B)CeftazidimeLess active
Enterococcus spp. (Group D)CeftazidimeResistant

Data from a comparative study.[1]

Ceftazidime was found to be less active against Staphylococcus aureus and Lancefield groups A and B streptococci compared to other cephalosporins.[1] Group D streptococci (Enterococci) were reported to be resistant to ceftazidime.[1]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a generalized description of the typical experimental workflow.

Antimicrobial Susceptibility Testing

1. Isolate Collection and Identification: Clinical isolates are obtained from various patient samples (e.g., blood, respiratory secretions, urine). Bacterial species are identified using standard microbiological techniques, such as automated systems (e.g., VITEK Compact ID) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[4]

2. Susceptibility Testing Methods: The in vitro activity of the antibiotics is determined using one of the following standardized methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines:

  • Broth Microdilution: This method involves preparing serial twofold dilutions of the antibiotics in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.[5]

  • Agar Dilution: Similar to broth microdilution, this method involves incorporating serial dilutions of the antibiotics into agar plates. A standardized inoculum of each bacterial isolate is then spotted onto the surface of the plates. The MIC is the lowest antibiotic concentration that prevents growth.[6]

  • Kirby-Bauer Disk Diffusion: This method involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar plate uniformly inoculated with a bacterial suspension. The plate is then incubated, and the diameter of the zone of growth inhibition around each disk is measured. The zone diameter is correlated with the MIC and interpreted as susceptible, intermediate, or resistant based on CLSI breakpoints.[7]

3. Quality Control: Reference strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are included in each experiment to ensure the accuracy and reproducibility of the results.[5][6]

Antimicrobial Susceptibility Testing Workflow cluster_setup Preparation cluster_testing Testing cluster_analysis Analysis Isolate Clinical Isolate Collection & Identification Inoculum Standardized Bacterial Inoculum Preparation Isolate->Inoculum Inoculation Inoculation of Media with Bacteria Inoculum->Inoculation Media Preparation of Growth Media (Broth/Agar) Media->Inoculation Antibiotic Serial Dilution of Antibiotics Antibiotic->Inoculation Incubation Incubation at 35-37°C for 18-24h Inoculation->Incubation Reading Visual or Automated Reading of Results Incubation->Reading MIC Determination of Minimum Inhibitory Concentration (MIC) Reading->MIC Interpretation Interpretation of Results (S/I/R) using CLSI Breakpoints MIC->Interpretation

Caption: A generalized workflow for antimicrobial susceptibility testing.

Summary

Both Cefoperazone and Ceftazidime are potent third-generation cephalosporins with significant activity against a broad spectrum of Gram-negative bacteria. The available in vitro data suggests that Ceftazidime generally exhibits superior potency against Pseudomonas aeruginosa and many Enterobacteriaceae compared to Cefoperazone alone. However, the combination of Cefoperazone with Sulbactam can significantly enhance its spectrum of activity, particularly against some β-lactamase-producing organisms. The choice between these agents for empirical therapy or targeted treatment should be guided by local susceptibility patterns and the specific clinical context. Continuous surveillance of in vitro activity is essential to monitor for the emergence of resistance and to ensure the ongoing efficacy of these important antimicrobial agents.

References

A Comparative Guide to Validating HPLC Methods for Cefoperazone Dihydrate Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Cefoperazone Dihydrate, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] This document outlines the experimental protocols, presents comparative data in tabular format, and includes visualizations of the validation workflow and parameter relationships to aid in methodological assessment.

Comparison of Validated HPLC Methods

Two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of Cefoperazone are compared below. Both methods have been validated for their intended purpose, but they differ in their chromatographic conditions, which can influence factors such as run time, sensitivity, and resolution.

Table 1: Comparison of Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2
Column SS Wakosil II- C18 (250 mm × 4.6 mm, 5 µm)[6]ODS C18 (150 mm × 4.6 mm, 5 µm)[7]
Mobile Phase Phosphate buffer (pH 6.8) and Methanol (3:1 v/v)[6]KH2PO4 solution and Acetonitrile (80:20 v/v)[7][8]
Elution Mode Isocratic[6]Isocratic[7]
Flow Rate 1.0 mL/min[6]1.0 mL/min[7][8]
Detection Wavelength 254 nm[6]230 nm[7][8][9]
Injection Volume Not Specified20 µL[7][8]
Retention Time ~2.6 min[6]Not explicitly stated for single substance

Table 2: Comparison of Validation Parameters According to ICH Guidelines

Validation ParameterMethod 1Method 2ICH Acceptance Criteria (Typical)
Linearity (Concentration Range) 0.4 - 100 µg/mL[6]Not explicitly stated for Cefoperazone aloneCorrelation coefficient (r²) ≥ 0.995[1]
Correlation Coefficient (r²) Not explicitly stated0.9993[7][8]-
Accuracy (% Recovery) 95 - 106%[6]Not explicitly stated98.0% - 102.0% for assay[3]
Precision (%RSD) Within acceptance criteria[6]Repeatability: 0.34 - 0.92%[7][8]≤ 2.0% for assay[10]
Limit of Detection (LOD) 0.2 µg/mL[6]4.04 µg/mL[7][8]Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.4 µg/mL[6]12.24 µg/mL[7][8]Signal-to-Noise ratio of 10:1
Specificity Method is specific[6]Method is specific and selective[7]No interference from placebo/impurities
Robustness Robust[6]Robust[7][8]No significant change in results with minor variations

Experimental Protocols

The following are detailed protocols for the validation of an HPLC method for this compound, based on the principles outlined in the compared methods and ICH guidelines.

Method 1: Protocol

1. Preparation of Mobile Phase:

  • Prepare a phosphate buffer and adjust the pH to 6.8.

  • Mix the phosphate buffer and HPLC-grade methanol in a 3:1 volume/volume ratio.

  • Degas the mobile phase by sonication or vacuum filtration through a 0.45 µm membrane filter.[10]

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Cefoperazone reference standard in the mobile phase to obtain a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.4 - 100 µg/mL).[6]

3. Sample Solution Preparation:

  • For bulk drug, accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • For formulations, extract the drug and dilute it with the mobile phase to a concentration that falls within the calibration range.

4. Chromatographic Analysis:

  • Set up the HPLC system with the SS Wakosil II- C18 column.[6]

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[6]

  • Set the UV detector to a wavelength of 254 nm.[6]

  • Inject the standard and sample solutions and record the chromatograms.

5. Validation Procedures:

  • Specificity: Analyze the drug substance, a placebo mixture, and the drug substance spiked with known impurities or degradation products to demonstrate that the peak for Cefoperazone is free from interference.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Cefoperazone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[3]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results.[6]

Visualizing the Validation Process

Diagrams generated using Graphviz provide a clear visual representation of the workflows and relationships involved in HPLC method validation.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity (Interference Check) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Validation_Parameters validated_method Validated Analytical Method specificity Specificity validated_method->specificity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision linearity Linearity validated_method->linearity range_node Range validated_method->range_node lod LOD validated_method->lod loq LOQ validated_method->loq robustness Robustness validated_method->robustness accuracy->precision linearity->range_node lod->loq

Caption: Interrelationship of ICH Validation Parameters for an Analytical Method.

References

Navigating the Landscape of Beta-Lactam Resistance: A Comparative Guide on Cefoperazone Dihydrate and Cross-Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Pseudomonas aeruginosa poses a significant challenge in clinical settings. Understanding the nuances of cross-resistance between different beta-lactam antibiotics is paramount for effective antimicrobial stewardship and the development of novel therapeutic strategies. This guide provides an objective comparison of Cefoperazone Dihydrate's performance against P. aeruginosa, particularly in the context of cross-resistance with other commonly used beta-lactams. The information herein is supported by experimental data and detailed methodologies to aid in research and development endeavors.

Quantitative Analysis of Cross-Resistance

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's efficacy. The following table summarizes MIC data for Cefoperazone-sulbactam and other beta-lactams against clinical isolates of P. aeruginosa, including strains with defined resistance mechanisms such as the presence of PER-type extended-spectrum beta-lactamases (ESBLs). It is important to note that the data is compiled from multiple sources and serves as a representative illustration of cross-resistance patterns. Direct comparative studies on a single, comprehensive panel of isolates are limited.

AntibioticP. aeruginosa GenotypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefoperazone-Sulbactam PER-positive4 to >256128>256
PER-negative2 to 256864
Piperacillin-Tazobactam PER-positive8 to >256128>256
PER-negative2 to >25616128
Ceftazidime PER-positive16 to >256256>256
PER-negative1 to 128432
Cefepime General clinical isolates-416
Imipenem PER-positive0.5 to 32416
PER-negative0.25 to 1628
Meropenem PER-positive1 to 1281664
PER-negative0.25 to 32116

Note: Data for PER-positive and PER-negative isolates are adapted from a study on Chilean clinical isolates of non-carbapenemase producing P. aeruginosa[1]. Data for Cefepime is representative of general clinical isolates and may not be directly comparable.

Key Resistance Mechanisms Driving Cross-Resistance

Cross-resistance between Cefoperazone and other beta-lactams in P. aeruginosa is a multifaceted issue primarily driven by:

  • AmpC Beta-Lactamase Hyperproduction: This is a chromosomally encoded cephalosporinase.[2][3][4] Mutations leading to its overexpression can confer resistance to a broad range of beta-lactams, including third-generation cephalosporins like Cefoperazone.[5]

  • Efflux Pumps: These systems actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and effectiveness.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the target PBPs can reduce the binding affinity of beta-lactam antibiotics, leading to resistance.

  • Acquisition of Mobile Resistance Elements: Plasmids carrying genes for various beta-lactamases, such as extended-spectrum β-lactamases (ESBLs) and carbapenemases, can be transferred between bacteria, conferring broad resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of this compound and other beta-lactams against P. aeruginosa, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Bacterial Strains: P. aeruginosa isolates grown overnight on a suitable agar medium.
  • Antibiotics: Stock solutions of this compound and other beta-lactams of known potency.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Select several colonies of the P. aeruginosa isolate and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Prepare a two-fold serial dilution of each antibiotic in CAMHB in the 96-well plates to cover a clinically relevant concentration range.

4. Inoculation and Incubation:

  • Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental Workflow for Assessing Cross-Resistance

experimental_workflow cluster_preparation Preparation cluster_assay MIC Assay cluster_analysis Data Analysis start Isolate P. aeruginosa Strains prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_antibiotics Prepare Serial Dilutions of Beta-Lactams prep_antibiotics->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Determine MICs incubate->read_mic compare_mics Compare MICs of Cefoperazone vs. Other Beta-Lactams read_mic->compare_mics identify_patterns Identify Cross-Resistance Patterns compare_mics->identify_patterns

Caption: Workflow for determining and analyzing cross-resistance.

Signaling Pathway of AmpC-Mediated Resistance

The hyperproduction of the AmpC β-lactamase is a key mechanism of resistance to Cefoperazone and other beta-lactams in P. aeruginosa. This process is intricately regulated by a complex signaling pathway linked to peptidoglycan recycling.

AmpC_Regulation cluster_cell P. aeruginosa Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm beta_lactam Beta-Lactam Antibiotic (e.g., Cefoperazone) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibition peptidoglycan Peptidoglycan Synthesis & Recycling pbp->peptidoglycan Inhibition of Cross-linking muropeptides Muropeptide Precursors (anhMurNAc-peptides) peptidoglycan->muropeptides Accumulation ampg AmpG Permease muropeptides->ampg Transport ampr_inactive AmpR (Inactive) muropeptides->ampr_inactive Binding & Activation nagz NagZ ampg->nagz ampd AmpD nagz->ampd ampr_active AmpR (Active) ampr_inactive->ampr_active ampc_gene ampC gene ampr_active->ampc_gene Induction of Transcription ampc_protein AmpC β-lactamase ampc_gene->ampc_protein Translation ampc_protein->beta_lactam Hydrolysis & Inactivation

Caption: AmpC beta-lactamase induction pathway in P. aeruginosa.

References

Synergistic Interplay: Cefoperazone Dihydrate and Aminoglycosides in Combating Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of β-lactam antibiotics with aminoglycosides has long been a cornerstone in the empirical and targeted therapy of serious bacterial infections. This guide provides a comparative analysis of the synergistic effects of Cefoperazone Dihydrate, a third-generation cephalosporin, with various aminoglycosides. By presenting key experimental data, detailed methodologies, and visual pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this potent antimicrobial partnership.

Quantitative Assessment of Synergy

The synergistic effect of this compound in combination with different aminoglycosides has been evaluated against various clinically significant bacterial isolates. The primary method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. A summary of findings from various studies is presented below.

Cefoperazone and Tobramycin against Pseudomonas aeruginosa

A study investigating the interaction between Cefoperazone and tobramycin against 507 clinical isolates of Pseudomonas aeruginosa demonstrated a significant synergistic effect. Synergy, defined by a substantial lowering of the Minimum Inhibitory Concentration (MIC), was observed in a majority of the isolates tested.[1]

MetricFinding
Synergy Rate 69% of isolates with a Cefoperazone MIC of ≤ 6.2 µg/ml
Cefoperazone-Sulbactam and Amikacin against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

In a study evaluating the in vitro activity of Cefoperazone-sulbactam against 100 clinical isolates of CRAB, the combination with amikacin showed notable interaction, primarily additive, with a smaller percentage demonstrating synergy.[2]

InteractionPercentage of Strains
Synergistic Effect (FIC ≤ 0.5) 13%
Additive Effect (0.5 < FIC ≤ 1) 75%
Indifference (1 < FIC ≤ 4) 12%
Antagonism (FIC > 4) 0%
Cefoperazone and Tobramycin against Pseudomonas aeruginosa

A separate comparative study assessing the synergy of various β-lactams with tobramycin against 38 strains of P. aeruginosa found that the combination with Cefoperazone resulted in synergy in approximately one-fifth of the isolates.[3]

MetricFinding
Synergy Rate 21% of isolates

Mechanism of Synergistic Action

The synergistic relationship between Cefoperazone and aminoglycosides is primarily attributed to a sequential and complementary mechanism of action targeting the bacterial cell. Cefoperazone, as a β-lactam antibiotic, disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall. This damage to the cell wall integrity is believed to facilitate the uptake of aminoglycosides into the bacterial cytoplasm, where they can exert their bactericidal effects by inhibiting protein synthesis.

G

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antibiotic synergy.

Checkerboard Assay

The checkerboard assay is a standard in vitro method used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[2][4]

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the selected aminoglycoside are prepared and serially diluted in Mueller-Hinton broth to achieve a range of concentrations, typically from 0.125 to 8 times the MIC of each antibiotic.

  • Microtiter Plate Setup: In a 96-well microtiter plate, the dilutions of Cefoperazone are added to the wells in increasing concentrations along the x-axis, and the aminoglycoside dilutions are added in increasing concentrations along the y-axis. This creates a matrix of wells with varying concentrations of both antibiotics.

  • Bacterial Inoculum: The test bacterial strain is cultured to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Data Analysis: The MIC of the combination is determined as the lowest concentration of the antibiotics that inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of Cefoperazone in combination / MIC of Cefoperazone alone) + (MIC of Aminoglycoside in combination / MIC of Aminoglycoside alone)

    The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

G

Time-Kill Assay

The time-kill assay provides a dynamic assessment of the bactericidal activity of antibiotic combinations over time.[5][6]

  • Bacterial Culture: A standardized bacterial inoculum (e.g., 10^5 to 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Antibiotic Exposure: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Conclusion

The combination of this compound with aminoglycosides demonstrates a clear synergistic or additive effect against a range of clinically relevant Gram-negative bacteria. This synergy is rooted in the complementary mechanisms of action of these two antibiotic classes, where the cell wall disruption by Cefoperazone enhances the intracellular penetration and activity of the aminoglycoside. The experimental data, though varied across different studies and bacterial species, consistently support the rationale for this combination therapy. For researchers and drug development professionals, these findings underscore the potential of Cefoperazone-aminoglycoside combinations in overcoming antimicrobial resistance and provide a basis for further investigation into their clinical application and optimization.

References

In vitro activity of Cefoperazone Dihydrate in combination with tazobactam

Author: BenchChem Technical Support Team. Date: November 2025

The combination of Cefoperazone, a third-generation cephalosporin, and Tazobactam, a β-lactamase inhibitor, presents a formidable strategy against a wide array of bacterial pathogens, particularly those expressing extended-spectrum β-lactamases (ESBLs). This guide provides a detailed comparison of the in vitro activity of Cefoperazone-Tazobactam against various clinically relevant bacteria, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: A Synergistic Approach

Cefoperazone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1] This disruption leads to a weakened cell wall and ultimately cell lysis.[1]

However, the emergence of β-lactamase enzymes in bacteria poses a significant threat, as these enzymes can hydrolyze and inactivate β-lactam antibiotics like Cefoperazone.[1][3] Tazobactam is a potent, irreversible inhibitor of many plasmid-mediated and chromosomal β-lactamases.[4] While Tazobactam itself has minimal antibacterial activity, its primary role is to protect Cefoperazone from enzymatic degradation, thereby restoring and expanding its spectrum of activity against resistant organisms.[1][2][4]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall (Peptidoglycan) PBP->CellWall Synthesizes Cefoperazone Cefoperazone Cefoperazone->PBP Inhibits BetaLactamase β-Lactamase Enzyme BetaLactamase->Cefoperazone Inactivates Tazobactam Tazobactam Tazobactam->BetaLactamase Inhibits Cefoperazone_Tazobactam Cefoperazone/ Tazobactam Combination Cefoperazone_Tazobactam->Cefoperazone Cefoperazone_Tazobactam->Tazobactam

Caption: Mechanism of action for Cefoperazone-Tazobactam.

Comparative In Vitro Susceptibility Data

The in vitro efficacy of Cefoperazone-Tazobactam has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the susceptibility data from various studies, comparing it with other antibiotic combinations where available.

Table 1: In Vitro Susceptibility of Gram-Negative Bacteria to Cefoperazone-Tazobactam and Comparators

OrganismCefoperazone-Tazobactam (% Susceptible)Cefoperazone-Sulbactam (% Susceptible)Piperacillin-Tazobactam (% Susceptible)Reference(s)
Escherichia coli96.89%92.89%-[3]
Klebsiella pneumoniae83%67%-[3]
Pseudomonas aeruginosa100%80%41%[3]
Serratia marcescens100%Intermediate Resistance-[3]
Enterobacteriaceae (group)-67%59%
Non-fermenters (group)-33%41%

Table 2: Minimum Inhibitory Concentration (MIC) Data for Cefoperazone Combinations

OrganismAntibiotic Combination (Ratio)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Carbapenem-resistant P. aeruginosaCefoperazone---[5]
Cefoperazone-Sulbactam (1:1)---[5]
Cefoperazone-Sulbactam (2:1)---[5]
Carbapenem-resistant A. baumanniiCefoperazone>256>256>256[5]
Cefoperazone-Sulbactam (1:1)4->25632128[5]
Cefoperazone-Sulbactam (2:1)8->25664256[5]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro activity of antibiotic combinations.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a common technique.

  • Preparation: A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate with Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculation: A standardized inoculum of the test organism is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks containing a defined concentration of the antibiotic combination are placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 16-24 hours.

  • Measurement: The diameter of the zone of complete growth inhibition is measured in millimeters and interpreted as susceptible, intermediate, or resistant based on standardized charts.[3]

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Procedure: A two-dimensional checkerboard pattern of antibiotic concentrations is created in a microtiter plate. One antibiotic is serially diluted along the x-axis, and the other is diluted along the y-axis. Each well is then inoculated with a standardized bacterial suspension.[6]

  • Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy.[6][7]

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5[7]

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[7]

    • Antagonism: FIC Index > 4.0[7]

cluster_workflow Checkerboard Assay Workflow start Start prep_plate Prepare microtiter plate with serial dilutions of Drug A (rows) and Drug B (columns) start->prep_plate inoculate Inoculate all wells with standardized bacterial suspension prep_plate->inoculate incubate Incubate plate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret results: Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end

Caption: Workflow for the Checkerboard Synergy Assay.

Time-Kill Assay

This dynamic assay measures the rate of bacterial killing over time when exposed to an antimicrobial agent.

  • Procedure: A standardized bacterial suspension is added to flasks containing broth with the antibiotic at various concentrations (e.g., 2x, 4x, 8x MIC). A growth control flask without the antibiotic is also included.[8]

  • Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).[9]

  • Quantification: The samples are serially diluted, plated on agar, and incubated. The number of viable bacteria (CFU/mL) is then counted.[9]

  • Analysis: The change in log₁₀ CFU/mL over time is plotted to create a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[9]

cluster_workflow Time-Kill Assay Workflow start Start prep_flasks Prepare flasks with broth, bacteria, and antibiotic at desired concentrations start->prep_flasks incubate Incubate flasks with shaking prep_flasks->incubate sample Collect samples at predetermined time intervals (0, 2, 4, 6, 24h) incubate->sample plate Perform serial dilutions and plate samples onto agar sample->plate count Incubate plates and count CFU/mL plate->count plot Plot log10 CFU/mL vs. time to generate time-kill curves count->plot end End plot->end

Caption: Workflow for the Time-Kill Assay.

Conclusion

The combination of Cefoperazone and Tazobactam demonstrates potent in vitro activity against a broad spectrum of bacteria, including ESBL-producing strains that are often resistant to Cefoperazone alone. The addition of Tazobactam effectively restores the efficacy of Cefoperazone.[3][10] Comparative studies indicate that Cefoperazone-Tazobactam can be more effective than other combinations, such as Cefoperazone-Sulbactam, against certain pathogens like Klebsiella pneumoniae.[3] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals evaluating the potential of this antibiotic combination.

References

Head-to-head comparison of Cefoperazone Dihydrate and meropenem against ESBL-producing bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of extended-spectrum β-lactamase (ESBL)-producing bacteria presents a significant challenge in clinical settings, necessitating a thorough evaluation of available therapeutic options. This guide provides a head-to-head comparison of Cefoperazone Dihydrate, often used in combination with the β-lactamase inhibitor sulbactam, and Meropenem, a broad-spectrum carbapenem antibiotic, against these resistant pathogens. This comparison is based on available in vitro susceptibility data and clinical outcomes to inform research and development in this critical area.

In Vitro Susceptibility

The in vitro efficacy of an antibiotic is a key indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, with lower values indicating greater potency.

Cefoperazone/Sulbactam

A study evaluating different ratios of cefoperazone-sulbactam demonstrated its activity against ESBL-producing Escherichia coli and Klebsiella pneumoniae. The combination of cefoperazone with sulbactam significantly reduces the MICs compared to cefoperazone alone.[1] The addition of sulbactam enhances the in vitro activity of cefoperazone against these multidrug-resistant organisms.[1]

OrganismDrug Combination (Ratio)MIC50 (µg/mL)MIC90 (µg/mL)
ESBL-producing E. coli (n=58)Cefoperazone-Sulbactam (2:1)864
Cefoperazone-Sulbactam (1:1)432
Cefoperazone-Sulbactam (1:2)432
ESBL-producing K. pneumoniae (n=58)Cefoperazone-Sulbactam (2:1)16>64
Cefoperazone-Sulbactam (1:1)864
Cefoperazone-Sulbactam (1:2)464

Data from a study assessing in vitro activity of different cefoperazone-sulbactam ratios.[1]

Meropenem

Carbapenems, including meropenem, are generally considered the treatment of choice for serious infections caused by ESBL-producing Enterobacteriaceae due to their stability against hydrolysis by these enzymes.[2][3] Studies have shown high susceptibility rates of ESBL-producing isolates to carbapenems. For instance, one study reported that all ESBL-positive E. coli isolates tested were completely susceptible to imipenem and meropenem.

While a direct comparative table with MIC50 and MIC90 values for meropenem against the exact same isolates as the cefoperazone/sulbactam study is not available, the existing literature consistently supports the high in vitro activity of meropenem against ESBL-producing bacteria.

Clinical Efficacy

Clinical outcome studies provide essential real-world data on the effectiveness of antibiotics. A retrospective study compared the empirical treatment of bloodstream infections caused by ESBL-producing Enterobacteriaceae with either cefoperazone/sulbactam or a carbapenem (including imipenem, meropenem, and panipenem).[4]

Treatment GroupNumber of PatientsClinical Success Rate14-Day Mortality Rate
Cefoperazone/Sulbactam1770.6% (12/17)11.8%
Carbapenem4673.9% (34/46)8.7%

In this study, no statistically significant differences were observed in clinical success rates or 14-day mortality between the cefoperazone/sulbactam and carbapenem groups.[4] However, the authors noted that in a propensity score-matched analysis, the success rate was lower and the mortality rate was higher in the cefoperazone/sulbactam group, although these differences were not statistically significant due to the small sample size.[4][5]

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Dilution Method

The determination of Minimum Inhibitory Concentrations (MICs) for cefoperazone/sulbactam is typically performed using the agar dilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of cefoperazone and sulbactam are prepared in their respective solvents.

  • Serial twofold dilutions of the antibiotics are made to achieve the desired final concentrations in the agar. For combination testing, a fixed ratio (e.g., 2:1 or 1:1) of cefoperazone to sulbactam is maintained.

2. Preparation of Agar Plates:

  • Molten Mueller-Hinton agar is cooled to 45-50°C.

  • The appropriate volume of the antimicrobial solution is added to the agar to achieve the final desired concentration.

  • The agar is then poured into sterile petri dishes and allowed to solidify.

3. Inoculum Preparation:

  • Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

4. Inoculation and Incubation:

  • The standardized bacterial suspension is inoculated onto the surface of the prepared agar plates using a multipoint inoculator.

  • The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

It is important to note that there are no official CLSI-defined breakpoints for cefoperazone/sulbactam against Enterobacterales. In practice, the breakpoints for cefoperazone are often used for interpretation.[6]

Visualizing the Mechanisms

ESBL Mechanism of Action

Extended-spectrum β-lactamases inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. This enzymatic degradation renders the antibiotic ineffective before it can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

ESBL_Mechanism cluster_bacterium ESBL-Producing Bacterium cluster_target Bacterial Cell Wall Synthesis Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Cefoperazone) Hydrolysis Hydrolysis of β-Lactam Ring Beta_Lactam_Antibiotic->Hydrolysis Enters Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Normal Action: Inhibition ESBL_Enzyme ESBL Enzyme ESBL_Enzyme->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Inactive_Antibiotic->PBP No Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Experimental_Workflow Isolate_Collection Collect Clinical Isolates of ESBL-Producing Bacteria Isolate_Identification Identify and Confirm ESBL Production Isolate_Collection->Isolate_Identification Inoculum_Preparation Prepare Standardized Bacterial Inoculum Isolate_Identification->Inoculum_Preparation Agar_Dilution_CS Perform Agar Dilution for Cefoperazone/Sulbactam Inoculum_Preparation->Agar_Dilution_CS Agar_Dilution_Mero Perform Agar Dilution for Meropenem Inoculum_Preparation->Agar_Dilution_Mero Incubation Incubate Plates (35°C, 16-20h) Agar_Dilution_CS->Incubation Agar_Dilution_Mero->Incubation MIC_Determination_CS Determine MIC for Cefoperazone/Sulbactam Incubation->MIC_Determination_CS MIC_Determination_Mero Determine MIC for Meropenem Incubation->MIC_Determination_Mero Data_Analysis Compare MIC50, MIC90, and Susceptibility Rates MIC_Determination_CS->Data_Analysis MIC_Determination_Mero->Data_Analysis

References

A Guide to Inter-laboratory Validation of Cefoperazone Dihydrate MIC Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of Minimum Inhibitory Concentration (MIC) data is paramount. This guide provides a comparative overview of methodologies and performance data to support the inter-laboratory validation of Cefoperazone Dihydrate MIC testing. Adherence to standardized protocols and rigorous quality control are the cornerstones of achieving consistent and reliable results across different laboratories.

Principles of Inter-laboratory Consistency

Inter-laboratory validation of MIC testing aims to establish the reproducibility of an antimicrobial susceptibility testing method across multiple laboratories. This is achieved through the use of standardized testing procedures, common reference materials, and established quality control (QC) strains. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized standards for conducting and interpreting antimicrobial susceptibility tests.[1][2][3][4][5][6]

Comparative Performance of MIC Testing Methods

While direct inter-laboratory validation studies for this compound MIC testing are not abundant in publicly available literature, several studies have compared the performance of different MIC determination methods for Cefoperazone, often in combination with the β-lactamase inhibitor Sulbactam. These studies provide valuable insights into potential sources of variability between laboratories that may employ different testing systems.

A study conducted at the National Taiwan University Hospital compared the agar dilution method (the reference method), the disk diffusion method, and two automated systems (Phoenix and Vitek 2) for testing the susceptibility of Gram-negative bacteria to Cefoperazone-Sulbactam.[7][8][9] The results highlighted discrepancies between the methods, particularly with the Vitek 2 system, which showed higher error rates for certain species.[7][8][9] Such findings underscore the importance of method validation within each laboratory against a reference method to ensure accuracy.

Table 1: Summary of a Method Comparison Study for Cefoperazone-Sulbactam Susceptibility Testing [7]

Organism (n)MethodCategorical Agreement (%)Minor Error (%)Major Error (%)Very Major Error (%)
Escherichia coli (150)Disk Diffusion92.06.02.00.0
Phoenix94.74.01.30.0
Vitek 284.86.78.540.0
Enterobacter cloacae (77)Disk Diffusion92.25.22.60.0
Phoenix94.83.91.30.0
Vitek 286.011.71.720.0

Categorical agreement and error rates are in comparison to the agar dilution reference method.

Quality Control: The Foundation of Reproducibility

The use of well-characterized quality control strains with established MIC ranges is a fundamental practice for ensuring the validity of MIC testing results on a day-to-day basis and for demonstrating inter-laboratory comparability. The American Type Culture Collection (ATCC) provides reference strains that are recommended by both CLSI and EUCAST.

An inter-laboratory study involving eight laboratories was conducted to establish CLSI-approved quality control ranges for Cefoperazone 30 μg disks.[10][11] This collaborative effort is a prime example of the process required for setting standards to ensure that different laboratories can achieve comparable results.

Table 2: CLSI-Approved Quality Control Ranges for Cefoperazone 30 µg Disk Diffusion [10][11]

Quality Control StrainZone Diameter Range (mm)
Staphylococcus aureus ATCC® 2592323 - 34
Escherichia coli ATCC® 2592224 - 33

For MIC determination by broth dilution, the following quality control ranges are recommended by CLSI for Cefoperazone (often tested in combination with Sulbactam).

Table 3: Quality Control MIC Ranges for Cefoperazone-Sulbactam [12]

Quality Control StrainMethodCefoperazone-Sulbactam MIC Range (µg/mL)
Acinetobacter calcoaceticus ATCC 43498Broth Microdilution1.0/0.5 - 8.0/4.0
Bacteroides thetaiotaomicron ATCC 29741Anaerobic Dilution8.0/4.0 - 32/16

Experimental Protocols for Cefoperazone MIC Testing

To ensure inter-laboratory comparability, it is crucial to adhere to standardized protocols. The following are summarized methodologies for broth microdilution and agar dilution based on CLSI and EUCAST guidelines.

Broth Microdilution Method (CLSI M07)[3][6][13]
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent.

  • Preparation of Microdilution Plates: Serially dilute the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microdilution plates to achieve the desired final concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (CLSI M07)[3][6][13]
  • Preparation of this compound Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates containing twofold serial dilutions of this compound.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using an inoculum-replicating apparatus, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of approximately 10^4 CFU/spot.

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.

Visualizing the MIC Testing Workflow

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using broth microdilution, a fundamental procedure for ensuring inter-laboratory consistency.

MIC_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start stock Prepare Cefoperazone Dihydrate Stock Solution start->stock inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->inoculum plates Prepare Serial Dilutions in Microtiter Plates stock->plates inoculate Inoculate Plates with Bacterial Suspension plates->inoculate inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic qc Compare with QC Strain Results read_mic->qc Validate qc->start If QC Fail (Troubleshoot & Repeat) report Report Results qc->report If QC Pass end End report->end

Caption: Standardized workflow for this compound MIC testing.

Logical Relationship for Ensuring Inter-laboratory Data Comparability

Achieving reliable and comparable MIC data across different laboratories is dependent on a hierarchical set of quality and standardization measures. This diagram illustrates the foundational elements required for robust inter-laboratory validation.

Data_Comparability cluster_0 Outcome cluster_1 Core Requirements cluster_2 Foundational Elements A Reliable and Comparable Inter-laboratory MIC Data B Consistent Application of Standardized Protocols (e.g., CLSI, EUCAST) B->A C Regular Performance of Quality Control Testing C->A D Use of Certified Reference Materials D->A E Validated SOPs E->B F Trained Personnel F->B G Calibrated Equipment G->B H ATCC QC Strains H->C I USP Reference Standards I->D

Caption: Key elements for achieving inter-laboratory data comparability.

References

Comparative stability analysis of Cefoperazone Dihydrate and cefotaxime solutions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the realm of parenteral cephalosporin antibiotics, both Cefoperazone and Cefotaxime are mainstays in clinical practice. However, for researchers and professionals in drug development and formulation, understanding their relative stability is paramount for ensuring potency, safety, and efficacy. This guide provides an objective comparison of the stability of Cefoperazone Dihydrate and Cefotaxime solutions, supported by a review of experimental data from various studies.

Executive Summary

This analysis reveals that both Cefoperazone and Cefotaxime exhibit variable stability in solution, which is significantly influenced by factors such as temperature, pH, and the composition of the solvent. Generally, Cefoperazone solutions appear to demonstrate greater stability over a wider range of conditions compared to Cefotaxime solutions. The degradation of both compounds primarily involves the hydrolysis of the β-lactam ring, a characteristic vulnerability of this class of antibiotics.

Comparative Stability Data

The following tables summarize quantitative data from multiple studies on the stability of Cefoperazone and Cefotaxime solutions under various conditions. It is crucial to note that the data are compiled from different sources and experimental conditions may vary.

Table 1: Stability of Cefoperazone Sodium Solutions

ConcentrationSolventTemperatureStorage DurationRemaining Concentration (%)Reference
Not Specified5% Dextrose Injection25°C8 days>90%[1]
Not Specified0.9% Sodium Chloride Injection25°C8 days>90%[1]
Not Specified5% Dextrose Injection5°C80 days>90%[1]
Not Specified0.9% Sodium Chloride Injection5°C80 days>90%[1]
Not Specified5% Dextrose Injection-10°C96 days>90%[1]
Not Specified0.9% Sodium Chloride Injection-10°C96 days>90%[1]
1 g/LPeritoneal Dialysis (PD) Solutions4°C120 hours>90%[2]
1 g/LPeritoneal Dialysis (PD) Solutions25°C - 30°C24 hoursStable[2]
1 g/LPeritoneal Dialysis (PD) Solutions37°C< 24 hoursStable[2]

Table 2: Stability of Cefotaxime Sodium Solutions

ConcentrationSolventTemperatureStorage DurationRemaining Concentration (%)Reference
100 mg/mLSterile Water5°C5 daysStable[3][4]
100 mg/mLSterile Water25°C24 hours~88.89%[3]
100 mg/mLSterile Water45°C2 hoursStable (>90%)[3]
100 mg/mLSterile Water45°C24 hours~72.17%[3]
Not Specified5% Dextrose Injection24°C1 day>96.9%[5]
Not Specified0.9% Sodium Chloride Injection24°C1 day>96.9%[5]
Not Specified5% Dextrose Injection4°C22 daysStable[5]
Not Specified0.9% Sodium Chloride Injection4°C22 daysStable[5]
Not Specified5% Dextrose Injection-10°C112 daysStable[5]
Not Specified0.9% Sodium Chloride Injection-10°C112 daysStable[5]

Experimental Protocols

The stability of Cefoperazone and Cefotaxime is typically assessed using a stability-indicating high-performance liquid chromatography (HPLC) method. This technique allows for the separation and quantification of the parent drug from its degradation products.

General Stability-Indicating HPLC Protocol
  • Preparation of Solutions: Solutions of the antibiotic are prepared in the desired solvent (e.g., water for injection, 5% dextrose, 0.9% sodium chloride) at a specific concentration.

  • Storage Conditions: The prepared solutions are stored under controlled conditions of temperature (e.g., refrigerated, room temperature, elevated temperature) and sometimes light exposure.

  • Sampling: Aliquots of the solutions are withdrawn at predetermined time intervals.

  • HPLC Analysis:

    • Chromatographic System: A liquid chromatograph equipped with a UV detector and a suitable data acquisition system.

    • Column: A reversed-phase column, typically a C18 or C8, is used for separation.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the mobile phase is optimized for a good separation.

    • Detection: The UV detector is set at a wavelength where the drug and its degradation products have significant absorbance (e.g., around 230-254 nm).

    • Quantification: The concentration of the parent drug is determined by comparing its peak area to that of a standard solution of known concentration. The percentage of the remaining drug is then calculated.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. The HPLC method must be able to resolve the parent drug peak from the peaks of these degradation products.[6][7]

Degradation Pathways

The following diagrams illustrate the general degradation pathways for Cefoperazone and Cefotaxime in aqueous solutions.

G cluster_cefoperazone Cefoperazone Degradation Cefoperazone Cefoperazone Hydrolysis Hydrolysis (Acidic/Basic/Neutral) Cefoperazone->Hydrolysis BetaLactamRingOpening β-Lactam Ring Opening Hydrolysis->BetaLactamRingOpening DegradationProducts Various Degradation Products BetaLactamRingOpening->DegradationProducts

Caption: General degradation pathway of Cefoperazone.

G cluster_cefotaxime Cefotaxime Degradation Cefotaxime Cefotaxime Hydrolysis Hydrolysis (Acidic/Basic/Neutral) Cefotaxime->Hydrolysis Deacetylation Deacetylation Cefotaxime->Deacetylation BetaLactamRingOpening β-Lactam Ring Opening Hydrolysis->BetaLactamRingOpening OtherProducts Other Degradation Products BetaLactamRingOpening->OtherProducts Desacetylcefotaxime Desacetylcefotaxime Deacetylation->Desacetylcefotaxime

Caption: Primary degradation pathways of Cefotaxime.

The degradation of Cefotaxime involves two main pathways: the cleavage of the β-lactam nucleus and the deacetylation of the side chain.[3] In a highly acidic medium, the deacetylated derivative can be further converted to the lactone.[3] The optimal pH for Cefotaxime stability is in the range of 4.3 to 6.2.[5]

Conclusion

Based on the available data, Cefoperazone solutions generally exhibit a longer shelf-life at room and refrigerated temperatures compared to Cefotaxime solutions. For instance, Cefoperazone solutions in common infusion fluids are stable for up to 8 days at 25°C, whereas Cefotaxime solutions show significant degradation within 24 hours under similar conditions.[1][3] Both antibiotics show enhanced stability at lower temperatures. The choice between these two antibiotics in a research or development setting should, therefore, consider the required in-use stability, the formulation's pH, and the storage conditions. For applications requiring prolonged stability in solution at ambient temperatures, Cefoperazone may be the more suitable candidate. However, for applications where the solution is used immediately after preparation or can be stored under refrigeration, both antibiotics can be viable options. It is always recommended to perform specific stability studies for any new formulation to ensure its quality and efficacy.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Cefoperazone Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the research itself. This guide provides essential, step-by-step procedures for the proper disposal of Cefoperazone Dihydrate, a cephalosporin antibiotic. Adherence to these guidelines is paramount for laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[1]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][2]

  • Protective Clothing: Wear impervious, flame-resistant clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a full-face respirator.[2][3]

In the event of a spill, avoid the generation of dust.[1] Spilled material should be swept or vacuumed into a suitable, sealed container for disposal.[1][4] The spill area must be thoroughly cleaned to remove any residual contamination.[1]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the form of the waste (e.g., pure compound, stock solution, contaminated materials). Discharge of antibiotics into drains or sewer systems is not permitted.[3]

Procedure 1: Disposal of Unused or Expired this compound (Pure Compound)
  • Categorize as Chemical Waste: Unused or expired this compound should be treated as chemical waste.[5]

  • Package for Disposal: Place the compound in a suitable, clearly labeled, and closed container for disposal.[3]

  • Engage a Licensed Disposal Company: The waste must be offered to a licensed hazardous material disposal company.[1]

  • Method of Destruction: The recommended method of destruction is incineration in a licensed chemical destruction plant equipped with an afterburner and scrubber.[1][3]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations for pharmaceutical waste disposal are strictly followed.[1][4][6]

Procedure 2: Disposal of Stock Antibiotic Solutions

High-concentration stock solutions of this compound are considered hazardous chemical waste.[5]

  • Collect Waste: Collect all stock solutions in an approved and dedicated container for chemical waste.[5] Do not mix with other waste streams unless compatible.

  • Label Container: The container must be clearly labeled as "Hazardous Waste Pharmaceuticals" or as required by your institution's guidelines.[7]

  • Storage: Store the waste container in a designated, dry, and well-ventilated area.[3]

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste contractor. Destructive techniques, such as incineration, are recommended to prevent environmental release.[4]

  • Prohibition of Autoclaving: Do not use autoclaving to treat stock antibiotic solutions for disposal, as this method does not guarantee complete degradation.[5]

Procedure 3: Disposal of Contaminated Labware and Materials

Items such as personal protective equipment (PPE), pipette tips, and culture plates contaminated with this compound require proper handling.

  • Segregation: Collect all contaminated solid waste separately from general laboratory waste.

  • Packaging: Place the materials into a suitable container, such as a labeled bag or bin designated for chemical or biohazardous waste, depending on the nature of the experiment.

  • Disposal Method:

    • Non-Infectious Material: If not contaminated with infectious agents, handle as chemical waste for incineration.

    • Infectious Material: If the materials are also contaminated with infectious agents, they must first be handled as "Sharps/infectious waste" and autoclaved, followed by disposal as chemical waste due to the antibiotic content.

  • Contaminated Packaging: The original packaging of this compound should be disposed of in the same manner as the chemical itself.[1] Alternatively, containers can be triple-rinsed before recycling or reconditioning.[3]

Summary of Disposal and Regulatory Data

Waste StreamRecommended Disposal MethodKey Regulatory Considerations
Unused/Expired this compound Incineration via a licensed hazardous waste facility.[1][3]Must comply with EPA (RCRA), state, and local regulations for pharmaceutical waste.[6][8]
High-Concentration Stock Solutions Collection in a designated hazardous chemical waste container for professional incineration.[4][5]Considered hazardous chemical waste; autoclaving is not a suitable disposal method.[5]
Contaminated Labware (Non-infectious) Segregate as chemical waste and dispose of via incineration.Follow institutional guidelines for solid chemical waste.
Contaminated Labware (Infectious) Treat as infectious waste first (e.g., autoclave), then manage as chemical waste.Mixed waste requires handling that addresses both biological and chemical hazards.
Empty Original Containers Dispose of as chemical waste or triple-rinse for recycling/reconditioning.[1][3]Ensure all labels are defaced to protect proprietary information.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Disposal Workflow cluster_1 Waste Categorization cluster_2 Disposal Actions cluster_3 Final Disposition start Identify Cefoperazone Dihydrate Waste Stream is_pure Unused/Expired Pure Compound? start->is_pure is_solution Aqueous Stock Solution? start->is_solution is_labware Contaminated Labware/PPE? start->is_labware collect_hw Collect in Labeled Hazardous Waste Container is_pure->collect_hw Yes is_solution->collect_hw Yes is_infectious Also Infectious? is_labware->is_infectious Yes incinerate Dispose via Licensed Hazardous Waste Contractor (Incineration) collect_hw->incinerate collect_solid Segregate as Solid Chemical Waste collect_solid->incinerate is_infectious->collect_solid No decontaminate Decontaminate (e.g., Autoclave) per Biohazard Protocol is_infectious->decontaminate Yes decontaminate->collect_solid

Caption: Workflow for this compound Waste Management.

Disclaimer: This document provides guidance based on publicly available safety data sheets and general laboratory waste protocols. Researchers must consult and adhere to all specific federal, state, local, and institutional regulations concerning pharmaceutical waste disposal.

References

Personal protective equipment for handling Cefoperazone Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION PLAN: In the event of an exposure or spill, follow the established emergency protocols. This guide provides essential safety information for the routine handling of Cefoperazone Dihydrate in a laboratory setting.

This compound is a cephalosporin antibiotic that requires careful handling due to its potential as a respiratory and skin sensitizer.[1][2][3][4][5] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary defense against exposure to this compound. Engineering controls, such as fume hoods, should always be the first line of defense to minimize airborne dust.[6][7]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationStandard/ReferencePurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[6][7][8][9]Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves. Double gloving is recommended.Conforming to EN 374 (EU).[6][7]Prevents skin contact and sensitization.[1][3][4][5]
Body Protection Impervious or fire/flame-resistant clothing (e.g., lab coat, coveralls).General laboratory standards.Protects skin from contamination.[6][7][9]
Respiratory Protection Use a full-face particle respirator or an air-purifying respirator with N100 (US) or P3 (EN 143) filter cartridges.[8]NIOSH (US) or CEN (EU) approved.[8]Required when dust formation is likely or when occupational exposure limits may be exceeded.[3][7]

Quantitative Data on Personal Protective Equipment

Glove MaterialGeneral Recommendation for Powders/DustsFactors to Consider
Nitrile Good to Excellent. Generally recommended for handling powders and non-volatile aqueous solutions.Thickness, manufacturer-specific resistance data. Nitrile gloves protect against a range of chemicals but should be checked for compatibility.[10]
Latex Fair to Good. Provides good dexterity but can cause allergic reactions in some individuals.[10]Potential for latex allergies.[10]
Neoprene Good. Offers good resistance to a variety of chemicals.Provides good pliability and tear resistance.[10]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound powder within a certified laboratory fume hood or other suitable containment systems to minimize inhalation exposure.[6][7]

  • Ensure adequate ventilation in all areas where the compound is handled or stored.[7][8][9]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: Weigh the compound in a fume hood. Use a dedicated and calibrated balance. To minimize dust generation, avoid pouring the powder from a height.[6]

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid aerosolization.

  • Post-Handling: After handling, wipe down all surfaces in the work area with an appropriate decontamination solution. Wash hands thoroughly after removing gloves.[6][7][8]

Storage:

  • Store this compound in a tightly sealed container in a dry, well-ventilated place.[6][7]

  • Recommended storage temperature is typically refrigerated or frozen, consult the supplier's documentation for specific requirements.[1][8]

Disposal Plan

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, and absorbent liners, should be considered hazardous waste.

  • Waste Collection: Place all contaminated waste into a clearly labeled, sealed container for hazardous materials.[6]

  • Disposal Method: Excess and expired this compound, as well as contaminated waste, must be disposed of through a licensed hazardous material disposal company.[6][7] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[6]

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[6]

Experimental Protocols

Decontamination Protocol for Work Surfaces and Equipment

While specific protocols for this compound were not found, studies on the decontamination of beta-lactam antibiotics, including cephalosporins, have shown that solutions of sodium hydroxide or hydroxylamine can effectively degrade the beta-lactam structure.[11][12]

Materials:

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 70% Ethanol

  • Absorbent wipes

  • Appropriate PPE

Procedure:

  • Initial Cleaning: Remove any visible powder or residue by carefully wiping the surface with a dry absorbent wipe. Dispose of the wipe as hazardous waste.

  • Decontamination: Liberally apply the 0.1 M NaOH solution to the contaminated surface and let it sit for at least 10-15 minutes. This allows for the chemical degradation of the beta-lactam ring.

  • Wiping: Thoroughly wipe the surface with new absorbent wipes to remove the NaOH solution. Dispose of wipes as hazardous waste.

  • Rinsing: Rinse the surface with purified water to remove any residual NaOH.

  • Final Disinfection: Wipe the surface with 70% ethanol to ensure disinfection.

  • Drying: Allow the surface to air dry completely.

Note: Always test the decontamination solution on a small, inconspicuous area of the equipment or surface to ensure compatibility.

Visual Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound start Start: Prepare for Handling This compound assess_task Assess Task: - Weighing Powder? - Preparing Solution? - General Handling? start->assess_task fume_hood Is a Fume Hood or Containment Available? assess_task->fume_hood use_hood Work Inside Fume Hood fume_hood->use_hood Yes no_hood STOP! Consult Safety Officer. Do Not Proceed. fume_hood->no_hood No select_ppe Select Core PPE: - Safety Goggles (EN166/NIOSH) - Lab Coat/Coveralls - Double Nitrile Gloves (EN374) use_hood->select_ppe dust_risk Is there a risk of dust/aerosol generation? select_ppe->dust_risk respirator Add Respiratory Protection: N100/P3 Respirator dust_risk->respirator Yes no_respirator Core PPE is sufficient dust_risk->no_respirator No don_ppe Properly Don All Selected PPE respirator->don_ppe no_respirator->don_ppe handle_chemical Perform Handling Task (Weighing, Preparing Solution, etc.) don_ppe->handle_chemical decontaminate Decontaminate Work Area and Equipment handle_chemical->decontaminate doff_ppe Properly Doff PPE: - Remove outer gloves first - Remove lab coat - Remove inner gloves - Wash Hands decontaminate->doff_ppe dispose Dispose of all used PPE and contaminated materials as Hazardous Waste doff_ppe->dispose end End of Procedure dispose->end

Caption: PPE workflow for this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefoperazone Dihydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cefoperazone Dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.